KDM5-C49
Description
Propriétés
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGMVQDDHDCRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596348-16-1 | |
| Record name | KDM5-C49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KDM5-C49 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQJ5L847C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Epigenetic Eraser: A Technical Guide to the Mechanism of Action of KDM5-C49
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KDM5-C49 is a potent small-molecule inhibitor targeting the KDM5 family of histone lysine demethylases, a group of enzymes frequently implicated in oncogenesis and therapeutic resistance. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and impact on key signaling pathways. Quantitative data on its inhibitory profile are presented, alongside detailed experimental protocols for key assays and visual representations of its molecular interactions and experimental workflows. This guide is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound as a tool for epigenetic research and a potential therapeutic agent.
Introduction to KDM5 Histone Demethylases
The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate (2-oxoglutarate, 2-OG)-dependent oxygenases.[1] Their primary function is to remove methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[2] By erasing these marks, KDM5 proteins act as transcriptional repressors, playing crucial roles in cellular processes such as differentiation, proliferation, and DNA damage response.[3] Dysregulation of KDM5 activity is linked to various cancers, where their overexpression can contribute to tumor initiation, maintenance, and the development of drug resistance.[1][3] This has positioned the KDM5 family as a compelling target for anti-cancer drug development.
This compound: A Pan-KDM5 Inhibitor
This compound is a 2,4-pyridinedicarboxylic acid (2,4-PDCA) analog that acts as a pan-inhibitor of the KDM5 family.[2] Its ethyl ester prodrug, KDM5-C70, exhibits enhanced cell permeability and is hydrolyzed intracellularly to the active form, this compound.[4]
Mechanism of Action
The primary mechanism of action of this compound is competitive inhibition of the KDM5 catalytic activity. It functions as a 2-OG competitor, binding to the active site of the JmjC domain and chelating the essential Fe(II) cofactor. This prevents the binding of the natural cofactor, 2-OG, thereby blocking the demethylation of H3K4.[1] The inhibition of KDM5 enzymes by this compound leads to a global increase in H3K4me3 levels, a hallmark of its cellular activity. This alteration of the epigenetic landscape results in the reactivation of tumor suppressor genes and the modulation of oncogenic signaling pathways, ultimately leading to anti-proliferative effects in cancer cells.
Quantitative Inhibitory Profile
The potency and selectivity of this compound and other notable KDM5 inhibitors are summarized below. This data highlights the comparative efficacy of these compounds against different KDM5 isoforms and other histone demethylase families.
| Inhibitor | Target(s) | IC50 | Selectivity | Reference(s) |
| This compound | KDM5B | - | 25–100-fold over KDM6B | [5] |
| CPI-455 | KDM5B | 0.003 µM | Preferential for KDM5B > KDM5A > KDM5C | [6] |
| KDM5A | 0.01 µM | [6] | ||
| KDM5C | 0.03 µM | [6] | ||
| KDM5A-IN-1 | KDM5A | 45 nM | Pan-KDM5 inhibitor | [7] |
| KDM5B | 56 nM | [7] | ||
| KDM5C | 55 nM | [7] | ||
| KDM5-Inh1 | KDM5B | 0.28 nM | [8] | |
| KDM5A | 4.3 nM | [8] |
Signaling Pathways Modulated by KDM5 Inhibition
Inhibition of KDM5 activity by compounds like this compound has been shown to impact several critical cancer-related signaling pathways.
The pRb and MYC Pathways
KDM5A was initially identified as a retinoblastoma protein (pRB)-binding protein.[9] The KDM5 family interacts with the pRB pathway to regulate cell cycle progression. Furthermore, KDM5B can form a complex with the transcription factor AP-2 gamma (TFAP2C) and the oncoprotein MYC to repress the cell cycle inhibitor p21.[10] Inhibition of KDM5 can therefore disrupt these interactions and restore cell cycle control. A recently discovered negative feedback loop between MYC and KDM5B suggests that MYC-dependent suppression of KDM5B leads to a global increase in H3K4me3, promoting transcription and cell survival.[11]
The PI3K/AKT and Notch Signaling Pathways
Recent studies have revealed a connection between the PI3K/AKT pathway and H3K4 methylation. AKT can phosphorylate KDM5A, leading to its cytoplasmic relocalization and a subsequent increase in promoter H3K4me3 of cell cycle genes.[12] KDM5B has also been shown to be essential for the hyperactivation of PI3K/AKT signaling in prostate cancer by directly binding to the PIK3CA promoter.[13][14] Furthermore, KDM5A is a component of the Notch/RBP-J repressor complex and is necessary for the removal of H3K4me3 at RBP-J binding sites, thereby suppressing Notch target gene expression.[9]
Detailed Experimental Protocols
In Vitro Histone Demethylase Assay
This protocol describes a formaldehyde dehydrogenase (FDH)-coupled enzyme assay to measure the demethylase activity of KDM5 enzymes and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant KDM5 enzyme
-
H3(1-21)K4me2 peptide substrate
-
FDH enzyme
-
NAD+
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl)
-
FeSO4
-
2-Oxoglutarate (2-OG)
-
Ascorbic acid
-
This compound or other inhibitors
-
384-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the KDM5 enzyme, H3 peptide substrate, FDH, and NAD+ in the assay buffer.
-
Add the inhibitor (this compound) at various concentrations to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding a solution of FeSO4, 2-OG, and ascorbic acid.
-
Immediately place the plate in a plate reader and monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K4me3
This protocol outlines the key steps for performing ChIP-seq to analyze genome-wide changes in H3K4me3 levels following treatment with a KDM5 inhibitor.
Materials:
-
Cancer cell line of interest
-
KDM5-C70 (cell-permeable prodrug)
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Workflow:
References
- 1. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Demethylase KDM5B Collaborates with TFAP2C and Myc To Repress the Cell Cycle Inhibitor p21cip (CDKN1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of KDM5-C49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C49 is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. These enzymes, also known as the JARID1 family, are Fe(II)- and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4). The KDM5 family consists of four members: KDM5A, KDM5B, KDM5C, and KDM5D.[1][2][3] Overexpression and aberrant activity of KDM5 enzymes have been implicated in various cancers, making them attractive therapeutic targets.[4][5] this compound, a 2,4-pyridinedicarboxylic acid (2,4-PDCA) analog, has emerged as a valuable chemical tool for studying the biological functions of KDM5 demethylases and as a lead compound for the development of novel cancer therapeutics.[2][6][7] This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound and its cell-permeable prodrug, KDM5-C70.
Core Data Summary
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Method | Reference |
| KDM5A | 40 | FDH-coupled demethylation assay | [2] |
| KDM5B | 160 | FDH-coupled demethylation assay | [2] |
| KDM5C | 100 | FDH-coupled demethylation assay | [2] |
| KDM5D | Not Reported | Not Applicable | |
| KDM4A | ~10-fold weaker than KDM5B | FDH-coupled demethylation assay | |
| KDM6A | >50,000 | FDH-coupled demethylation assay | |
| KDM6B | >50,000 | FDH-coupled demethylation assay |
Note: Ki values for this compound against the KDM5 isoforms have not been explicitly reported in the reviewed literature.
Mechanism of Action and Structural Basis of Inhibition
This compound functions as a competitive inhibitor by binding to the active site of the KDM5 enzyme and chelating the essential Fe(II) cofactor, thereby preventing the binding of the co-substrate α-ketoglutarate.[4] X-ray crystallography studies of KDM5A and KDM5B in complex with this compound have elucidated the structural basis for its inhibitory activity. The inhibitor occupies the α-ketoglutarate binding pocket, with its pyridine nitrogen and a carboxylate oxygen coordinating the active site metal ion.[6]
Signaling Pathway and Inhibition
The following diagram illustrates the role of KDM5 enzymes in histone demethylation and the mechanism of inhibition by this compound.
Experimental Protocols
Formaldehyde Dehydrogenase (FDH)-Coupled Demethylation Assay
This assay measures the demethylase activity of KDM5 enzymes by quantifying the formaldehyde produced during the demethylation reaction.
Materials:
-
Purified recombinant KDM5 enzyme (KDM5A, KDM5B, or KDM5C)
-
Histone H3 peptide substrate (e.g., H3K4me3)
-
α-ketoglutarate (2-oxoglutarate)
-
Ascorbic acid
-
Ferrous ammonium sulfate
-
Formaldehyde dehydrogenase (FDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
This compound or other inhibitors
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix containing the assay buffer, NAD+, FDH, and the KDM5 enzyme.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the master mix to each well.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate, α-ketoglutarate, ascorbic acid, and ferrous ammonium sulfate.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
The rate of NADH production, which is directly proportional to the rate of formaldehyde production, is used to determine the enzyme activity.
-
IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the target engagement of KDM5-C70 in cells.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
KDM5-C70
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
Procedure:
-
Treat cells with KDM5-C70 or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer containing protease inhibitors.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KDM5 protein at each temperature by Western blotting using a KDM5-specific antibody.
-
Drug binding stabilizes the protein, leading to a shift in the melting curve to higher temperatures.
Western Blotting for H3K4me3
This method is used to measure the global levels of H3K4 trimethylation in cells following treatment with KDM5-C70.
Materials:
-
Cancer cell lines
-
KDM5-C70
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with KDM5-C70 or vehicle control for the desired time.
-
Extract histones from the cells using an appropriate buffer.
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody for normalization.
Drug Discovery and Development Workflow
The discovery of this compound followed a typical drug discovery pipeline, starting from a high-throughput screen and progressing through lead optimization and preclinical evaluation.
Synthesis of this compound
The chemical synthesis of this compound, a derivative of 2,4-pyridinedicarboxylic acid, involves a multi-step process. A generalized synthetic scheme is presented below.
Note: For a detailed, step-by-step synthesis protocol, please refer to the supplemental information of Horton et al., Cell Chemical Biology, 2016.
Preclinical Development of KDM5-C70
Due to the poor cell permeability of the carboxylic acid-containing this compound, a cell-permeable ethyl ester prodrug, KDM5-C70, was developed.[4] KDM5-C70 is designed to passively diffuse across the cell membrane, after which it is hydrolyzed by intracellular esterases to release the active inhibitor, this compound.
Cellular Activity
KDM5-C70 has demonstrated anti-proliferative effects in various cancer cell lines, including breast cancer (MCF7, MDA-MB-231) and multiple myeloma (MM1.S).[8] Treatment with KDM5-C70 leads to a global increase in H3K4me3 levels, confirming its on-target activity in a cellular context.
In Vivo Studies
In vivo studies using mouse xenograft models have shown that KDM5-C70 can inhibit tumor growth.[8] These studies are crucial for evaluating the therapeutic potential of targeting the KDM5 family. Pharmacokinetic and pharmacodynamic studies are ongoing to further characterize the in vivo properties of KDM5-C70 and its derivatives.
Conclusion
This compound and its prodrug KDM5-C70 are invaluable tools for the scientific community, enabling the interrogation of KDM5 biology and providing a solid foundation for the development of novel epigenetic therapies for cancer and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this exciting field. Further research is warranted to explore the full therapeutic potential of KDM5 inhibition, including the development of isoform-selective inhibitors and combination strategies with other anti-cancer agents.
References
- 1. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KDM5-C49 in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KDM5-C49, a potent inhibitor of the KDM5 family of histone demethylases. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on significant signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Introduction to KDM5 and the Significance of this compound
The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that specifically remove di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3).[1][2] This demethylation activity is crucial for the dynamic regulation of gene expression. Dysregulation of KDM5 activity has been implicated in a variety of diseases, most notably in cancer, where it can contribute to tumor initiation, progression, and the development of drug resistance.[1][2]
This compound has emerged as a valuable chemical probe for studying the biological functions of the KDM5 family. It is a potent and selective inhibitor of KDM5 demethylases, and its use, along with its cell-permeable prodrug KDM5-C70, has been instrumental in elucidating the therapeutic potential of targeting this enzyme family.[3]
Quantitative Data: Inhibitory Activity of this compound and KDM5-C70
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its prodrug KDM5-C70 against various KDM5 isoforms. This data highlights the pan-inhibitory nature of these compounds across the KDM5 family.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM5A | 40 | Biochemical | [4] |
| KDM5B | 160 | Biochemical | [4] | |
| KDM5C | 100 | Biochemical | [4] | |
| KDM5-C70 | KDM5A | 300 | Biochemical | [3] |
| KDM5B | 300 | Biochemical | [3] | |
| KDM5C | 580 | Biochemical | [3] |
Signaling Pathways Modulated by KDM5 Inhibition
Inhibition of KDM5 activity by compounds like this compound has been shown to impact several critical signaling pathways involved in cancer progression.
KDM5B and the PI3K/AKT Signaling Pathway in Prostate Cancer
Research has demonstrated that KDM5B is essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer.[5][6] KDM5B directly binds to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and promotes its transcription.[6] Inhibition of KDM5B leads to a reduction in PI3K levels, thereby attenuating downstream AKT signaling and suppressing tumor progression.[5][6]
KDM5A and MYC-Driven Transcription in Multiple Myeloma
In multiple myeloma, KDM5A collaborates with the transcription factor MYC to drive the expression of MYC target genes, which are crucial for tumor cell growth and survival.[7][8][9] KDM5A and MYC co-occupy the promoter regions of these target genes.[7] Inhibition of KDM5A with a this compound derivative has been shown to downregulate the MYC transcriptional program, leading to anti-tumor effects.[7][8][9]
KDM5A and Notch Signaling in Small Cell Lung Cancer
KDM5A plays a significant role in small cell lung cancer (SCLC) by repressing the Notch signaling pathway.[10][11] It achieves this by directly binding to the promoters of Notch target genes, including NOTCH2, and inhibiting their expression.[11] This repression of Notch signaling is crucial for maintaining the neuroendocrine differentiation state of SCLC cells and promoting tumorigenesis.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments used in its characterization.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This protocol outlines the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to measure the in vitro inhibitory activity of this compound on KDM5 enzymes.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5A, KDM5B, or KDM5C)
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
This compound
-
AlphaLISA anti-methyl-histone Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 µM ascorbic acid, 50 µM (NH4)2Fe(SO4)2·6H2O)
-
2-oxoglutarate (α-KG)
-
384-well white microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the KDM5 enzyme to each well.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and α-KG.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 615 nm.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol describes how to perform ChIP-seq to identify the genomic regions where KDM5 proteins are bound and how this is affected by this compound treatment.
Materials:
-
Cell line of interest (e.g., prostate cancer cells for KDM5B, multiple myeloma cells for KDM5A)
-
KDM5-C70 (cell-permeable prodrug of this compound)
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-KDM5A or anti-KDM5B antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with KDM5-C70 or DMSO for the desired time. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an anti-KDM5 antibody or control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling, and identify differential binding sites between KDM5-C70 and DMSO-treated samples.
NanoBRET™ Target Engagement Assay
This protocol details the use of the NanoBRET™ assay to measure the intracellular binding of this compound to KDM5 proteins in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-KDM5 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White 96-well assay plates
-
Plate reader capable of measuring luminescence at 460nm and 618nm
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-KDM5 fusion plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate overnight.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the diluted compound or DMSO to the cells, followed by the NanoBRET™ Tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Signal Measurement: Read the luminescence at 460nm (donor emission) and 618nm (acceptor emission) on a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the NanoBRET™ ratio against the logarithm of the this compound concentration.
Conclusion
This compound is a powerful tool for investigating the epigenetic functions of the KDM5 demethylase family. Its utility in dissecting the roles of these enzymes in critical cellular processes, particularly in the context of cancer, is well-established. This guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies, offering quantitative data, insights into affected signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts targeting the KDM5 family.
References
- 1. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5-C70 Datasheet DC Chemicals [dcchemicals.com]
- 4. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
KDM5-C49: A Technical Guide to its Inhibition of Histone H3K4 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone methylation is a critical epigenetic modification regulating gene expression, and its dysregulation is implicated in numerous diseases, including cancer. The KDM5 family of histone demethylases, which specifically remove methyl groups from lysine 4 of histone H3 (H3K4), have emerged as promising therapeutic targets. This technical guide provides an in-depth overview of KDM5-C49, a potent inhibitor of the KDM5 family, and its effect on H3K4 trimethylation. We will delve into its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on KDM5 inhibitors.
Introduction to the KDM5 Family and H3K4 Trimethylation
The KDM5 family of enzymes (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent oxygenases that play a crucial role in epigenetic regulation.[1] Their primary function is to demethylate di- and trimethylated H3K4 (H3K4me2/3), histone marks generally associated with active gene transcription.[2] By removing these activating marks, KDM5 enzymes act as transcriptional corepressors. Elevated expression and activity of KDM5 proteins have been linked to various cancers, promoting cell proliferation, drug tolerance, and the maintenance of tumor-initiating cells.[2][3] This has made the KDM5 family an attractive target for the development of novel anti-cancer therapeutics.[3]
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to target the catalytic activity of the KDM5 family of histone demethylases. It is an analog of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known inhibitor of 2-oxoglutarate-dependent dioxygenases.[4][5] The mechanism of action of this compound involves its binding to the active site of the KDM5 enzyme, where it chelates the essential Fe(II) cofactor.[6] This action competitively inhibits the binding of the endogenous cofactor, 2-oxoglutarate, thereby blocking the demethylase activity of the enzyme.[7] By inhibiting KDM5, this compound and its cell-permeable ethyl ester derivative, KDM5-C70, lead to an increase in global levels of H3K4 trimethylation, effectively reversing the repressive epigenetic state mediated by KDM5 overexpression.[8]
References
- 1. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
Investigating the Function of KDM5 Family Demethylases with KDM5-C49: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KDM5 family of histone lysine demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through their removal of di- and tri-methylation marks from histone H3 lysine 4 (H3K4me2/3). These enzymes are implicated in a myriad of cellular processes, and their dysregulation is linked to various diseases, most notably cancer. This technical guide provides an in-depth exploration of the KDM5 family's function and the utility of the potent and selective chemical probe, KDM5-C49, in elucidating their biological roles. We present key quantitative data, detailed experimental protocols for cellular assays, and visual representations of associated signaling pathways and experimental workflows to empower researchers in their investigation of this important enzyme family.
Introduction to the KDM5 Family of Demethylases
The KDM5 family are JmjC domain-containing histone demethylases that play a pivotal role in transcriptional regulation.[1][2] H3K4 methylation is a hallmark of active gene promoters, and by removing these marks, KDM5 proteins are traditionally viewed as transcriptional repressors.[3][4] However, emerging evidence suggests a more complex, context-dependent role where they can also act as transcriptional activators.[1][5]
Members of the KDM5 family are characterized by several conserved domains, including the catalytic JmjC and JmjN domains, a DNA-binding ARID domain, and histone-binding PHD fingers.[2][6] These domains contribute to their substrate specificity and recruitment to specific genomic loci.[6]
Dysregulation of KDM5 enzymes is frequently observed in various cancers, where they can contribute to tumorigenesis, drug resistance, and the maintenance of cancer stem-like cells.[7][8][9] This has positioned the KDM5 family as a promising target for therapeutic intervention.[10][11]
This compound: A Selective Chemical Probe
This compound is a potent and selective inhibitor of the KDM5 family of demethylases.[12] It acts as a competitive inhibitor by binding to the active site, thereby preventing the demethylation of H3K4.[13] Due to its poor cell permeability, a cell-permeable ethyl ester prodrug, KDM5-C70, is often used in cellular studies.[12][14] KDM5-C70 is intracellularly hydrolyzed to the active this compound.[14]
Data Presentation: Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of this compound and a related compound against KDM5 family members.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM5A | 40 | Biochemical | [12] |
| KDM5B | 160 | Biochemical | [12] | |
| KDM5C | 100 | Biochemical | [12] | |
| 2,4-PDCA | KDM5A | 159 | HTRF | [15] |
Key Signaling Pathways Involving KDM5 Demethylases
KDM5 demethylases are integrated into complex signaling networks that control cell proliferation, differentiation, and survival. Understanding these pathways is crucial for elucidating the functional consequences of KDM5 inhibition.
Diagram: KDM5 in Transcriptional Regulation
Caption: KDM5 demethylases regulate gene transcription through H3K4me3 demethylation and interactions with key cellular proteins.
Experimental Protocols for Investigating KDM5 Function
The following protocols provide a framework for utilizing this compound (via its prodrug KDM5-C70) to probe the function of KDM5 demethylases in a cellular context.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[16][17] The principle is that ligand binding increases the thermal stability of the target protein.[18][19]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm KDM5 target engagement.
Methodology
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of KDM5-C70 or a vehicle control for a predetermined time.
-
Heat Treatment: Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[16] A no-heat control should be included.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[17]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins.[17] Normalize protein concentrations. Analyze the levels of soluble KDM5 protein at each temperature using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble KDM5 protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of KDM5-C70 indicates target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide localization of KDM5 proteins and to assess changes in histone modifications, such as H3K4me3, upon KDM5 inhibition.[20][21]
Experimental Workflow
Caption: A streamlined workflow for performing ChIP-seq to study KDM5 function.
Methodology
-
Cell Treatment and Crosslinking: Treat cells with KDM5-C70 or vehicle. Crosslink proteins to DNA using formaldehyde.[20] A dual crosslinking protocol may be beneficial for studying chromatin-associated proteins.[20]
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.[22]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a KDM5 family member or for H3K4me3.[22] Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing according to the sequencer manufacturer's protocol.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Perform differential binding analysis to compare KDM5 occupancy or H3K4me3 levels between KDM5-C70-treated and control cells.
Gene Expression Analysis
To understand the functional consequences of KDM5 inhibition on transcription, gene expression analysis can be performed using quantitative reverse transcription PCR (qRT-PCR) for specific target genes or RNA sequencing (RNA-seq) for a genome-wide view.
Methodology
-
Cell Treatment and RNA Extraction: Treat cells with KDM5-C70 or vehicle for a desired period. Extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Gene Expression Quantification:
-
qRT-PCR: Use gene-specific primers to quantify the expression of target genes. Normalize the data to a housekeeping gene.
-
RNA-seq: Prepare a library from the RNA or cDNA and perform high-throughput sequencing. Analyze the data to identify differentially expressed genes between treated and control samples.
-
Conclusion
The KDM5 family of demethylases represents a critical node in the epigenetic regulation of gene expression, with profound implications for both normal physiology and disease. The chemical probe this compound, and its cell-permeable prodrug KDM5-C70, are invaluable tools for dissecting the multifaceted roles of these enzymes. By employing the experimental approaches outlined in this guide, researchers can effectively investigate KDM5 target engagement, genome-wide localization, and impact on the transcriptome, thereby accelerating our understanding of KDM5 biology and the development of novel therapeutic strategies.
References
- 1. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Histone demethylases in chromatin biology and beyond | EMBO Reports [link.springer.com]
- 5. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 22. epigenome-noe.net [epigenome-noe.net]
KDM5-C49's impact on gene expression regulation
An In-depth Technical Guide on KDM5-C49's Impact on Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lysine-specific demethylase 5 (KDM5) family of enzymes are critical epigenetic regulators that primarily remove di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me2/3), marks associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various pathologies, including cancer and neurodevelopmental disorders, making these enzymes attractive therapeutic targets. This compound is a potent, selective, 2,4-pyridinedicarboxylic acid analog that acts as a pan-inhibitor of the KDM5 family. This technical guide provides a comprehensive overview of the impact of this compound on gene expression, detailing its mechanism of action, effects on cellular signaling pathways, and quantitative data from relevant studies. Detailed experimental protocols for assays used to characterize KDM5 inhibitors are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding of the core biology and experimental considerations.
Introduction to the KDM5 Family and this compound
The KDM5 family consists of four members in humans: KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes contain a JmjC domain that catalyzes the demethylation of H3K4me2/3 in an Fe(II)- and α-ketoglutarate-dependent manner. By removing these activating histone marks, KDM5 proteins typically act as transcriptional repressors.
This compound is a small molecule inhibitor that targets the catalytic activity of the KDM5 family. Due to its chemical nature, it has limited cell permeability. For cellular and in vivo studies, its ethyl ester prodrug, KDM5-C70, is widely used, which is readily hydrolyzed by intracellular esterases to release the active this compound compound.
Mechanism of Action
The primary mechanism by which this compound influences gene expression is through the inhibition of KDM5 demethylase activity. This leads to a global increase in the levels of H3K4me3 at the promoter regions of genes that are targets of KDM5 enzymes. This accumulation of an active chromatin mark can lead to the de-repression and subsequent expression of these target genes.
Caption: Mechanism of this compound on gene expression.
Data Presentation: Quantitative Effects of this compound/C70
Inhibition of KDM5 by this compound/C70 has been quantified across various experimental systems. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| KDM5A | 40 | Biochemical | --INVALID-LINK-- |
| KDM5B | 160 | Biochemical | --INVALID-LINK-- |
| KDM5C | 100 | Biochemical | --INVALID-LINK-- |
Table 2: Cellular Effects of KDM5-C70 on H3K4me3 Levels
| Cell Line | Treatment | Fold Increase in H3K4me3 (vs. control) | Reference |
|---|---|---|---|
| iPSC-Cardiomyocytes | 0.5 µM for 14 days | 9.9 ± 1.6 | |
| iPSC-Cardiomyocytes | 10 µM for 14 days | 11.93 ± 1.6 | |
| MCF-7 | 1 µM for 24 hours | Significant increase |
| MM.1S Myeloma | 50 µM for 7 days | Genome-wide elevation at TSS | |
Table 3: KDM5-C70-Induced Gene Expression Changes in iPSC-Cardiomyocytes Treatment: 0.5 µM KDM5-C70 for 14 days
| Gene | Function | Fold Change (vs. control) | Reference |
|---|---|---|---|
| MYL2 | Sarcomere Protein | 4.2 ± 1.1 | |
| TNNI3 | Sarcomere Protein | 4.2 ± 0.4 | |
| MYH7 | Sarcomere Protein | 2.46 ± 0.1 | |
| MYOM2 | Sarcomere Protein | 1.8 ± 0.3 |
| ESRRA | Transcription Factor | 2.1 ± 0.2 | |
Note: In the same study, RNA-sequencing revealed 2372 differentially expressed genes upon KDM5-C70 treatment, with significant upregulation of genes involved in fatty acid oxidation and oxidative phosphorylation.
Impact on Signaling Pathways
KDM5 inhibition by this compound/C70 has been shown to modulate several key signaling pathways, with implications for cancer therapy and immunology.
cGAS-STING Innate Immune Pathway
In some cancer cells, the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA, is silenced. KDM5B and KDM5C have been shown to repress the expression of STING by removing H3K4me3 from its promoter. Inhibition of KDM5 with KDM5-C70 leads to increased H3K4me3 at the STING locus, upregulating its expression and activating the downstream TBK1-IRF3 signaling cascade, culminating in an interferon response.
Caption: KDM5-C70 mediated activation of the cGAS-STING pathway.
Androgen Receptor (AR) Signaling
In prostate cancer, KDM5B plays a role in regulating the expression and signaling of the androgen receptor (AR). KDM5B and AR can cooperate to regulate the expression of AR target genes. Inhibition of KDM5B with KDM5-C70 has been shown to down-regulate the expression of AR and its target genes, such as PSA, in AR-positive prostate cancer cells. This suggests a potential therapeutic application for KDM5 inhibitors in prostate cancer.
JAK/STAT Pathway
Downstream of KDM5B, the transcription factor PGC1α has been identified as a key effector. In both AR-positive and AR-negative prostate cancer cells, inhibition of KDM5B with KDM5-C70 or silencing of PGC1α leads to a reduction in the phosphorylation of JAK2 and STAT3. This indicates that the KDM5B-PGC1α axis may promote prostate cancer progression through the activation of the JAK/STAT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of KDM5 inhibitors like this compound/C70.
Cell Culture and KDM5-C70 Treatment
-
Cell Lines: MCF-7 (breast cancer), LNCaP (prostate cancer), iPSC-derived Cardiomyocytes.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
KDM5-C70 Preparation: Dissolve KDM5-C70 in DMSO to create a stock solution (e.g., 10 mM). Store at -80°C.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of KDM5-C70 (e.g., 0.5 µM, 1 µM, 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate cells for the desired duration (e.g., 24 hours for histone modification analysis, 48-72 hours for gene expression analysis, up to 14 days for differentiation studies).
-
Harvest cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for RT-qPCR/RNA-seq, or chromatin preparation for ChIP-seq).
-
Western Blot for Histone Modifications
-
Objective: To quantify changes in global H3K4me3 levels upon KDM5-C70 treatment.
-
Protocol:
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify protein concentration using a BCA assay.
-
Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., Abcam ab8580) and a loading control (e.g., anti-H3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
-
Objective: To map the genome-wide changes in H3K4me3 occupancy following KDM5-C70 treatment.
-
Protocol:
-
Cell Fixation: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-600 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K4me3 antibody (e.g., Abcam ab8580).
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes: Wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between KDM5-C70 and vehicle-treated samples.
-
Unraveling the Enzymatic Inhibition Profile of KDM5-C49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition profile of KDM5-C49, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases. The following sections detail its inhibitory activity, selectivity against other histone demethylases, and the methodologies used to characterize its function. This document is intended to serve as a resource for researchers in oncology, epigenetics, and drug discovery.
Quantitative Inhibition Profile of this compound
This compound demonstrates potent inhibitory activity against members of the KDM5 family, which are 2-oxoglutarate and Fe(II)-dependent oxygenases responsible for demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2][3] The inhibitory potency of this compound has been quantified through various biochemical assays, with IC50 values consistently in the nanomolar range for KDM5A, KDM5B, and KDM5C.[4][5]
Below is a summary of the reported IC50 values for this compound against various histone demethylases.
| Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| KDM5A | 40 | Biochemical Assay | [5] |
| KDM5B | 160 | Biochemical Assay | [5] |
| KDM5C | 100 | Biochemical Assay | [5] |
This compound exhibits significant selectivity for the KDM5 family over other KDM subfamilies, such as KDM4 and KDM6.[4][6] For instance, the compound showed minimal inhibition of KDM6A and KDM6B even at concentrations as high as 50 μM.[4] This selectivity is attributed to specific interactions within the active site of the KDM5 enzymes.[6]
| Enzyme Family | Selectivity vs. KDM5B | Reference |
| KDM4 | 7-8 fold | [6] |
| KDM6 | >25-100 fold | [6][7] |
Mechanism of Action and Cellular Effects
This compound functions as a competitive inhibitor by binding to the active site of KDM5 enzymes and chelating the essential iron ion required for their catalytic activity.[1] This inhibition prevents the demethylation of H3K4me3/2, leading to an accumulation of these activating histone marks.[8]
Due to its poor cell permeability, a cell-permeable ethyl ester prodrug, KDM5-C70, was developed.[5][9] Following cellular uptake, KDM5-C70 is hydrolyzed to the active compound, this compound.[10] Treatment of cancer cells with KDM5-C70 results in a global increase in H3K4me3 levels, which can lead to cell cycle arrest and anti-proliferative effects in various cancer cell lines, including multiple myeloma and breast cancer.[6][9] Another more stable ester, JQKD82, has also been developed to efficiently deliver this compound to cells.[10]
Experimental Protocols
The characterization of this compound's inhibition profile relies on a series of well-established biochemical and cellular assays.
Biochemical Demethylase Activity Assay (FDH-coupled enzyme assay)
This in vitro assay measures the enzymatic activity of KDM5 proteins and their inhibition by compounds like this compound. The demethylation reaction produces formaldehyde, which is then quantified.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant KDM5 catalytic domains are used. A synthetic histone H3 peptide (e.g., H3(1-21)K4me3) serves as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the KDM5 enzyme, the H3K4me3 peptide substrate, co-factors (Fe(II) and 2-oxoglutarate), and varying concentrations of the inhibitor (this compound).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for enzymatic demethylation.
-
Formaldehyde Detection: The amount of formaldehyde produced is measured using a coupled enzyme assay with formaldehyde dehydrogenase (FDH). The conversion of NAD+ to NADH by FDH is monitored by the change in absorbance at 340 nm.
-
Data Analysis: IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Histone Methylation Assay (Western Blot)
This assay is used to assess the effect of KDM5 inhibitors on global histone methylation levels within cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, MM.1S) are cultured and treated with the cell-permeable prodrug KDM5-C70 or JQKD82 for a specified period.
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
-
Visualization and Quantification: The bands are visualized using a chemiluminescent substrate and quantified using densitometry to determine the relative change in H3K4me3 levels.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to investigate the genome-wide changes in H3K4me3 distribution following KDM5 inhibition.
Methodology:
-
Cell Treatment and Crosslinking: Cells are treated with KDM5-C70, followed by crosslinking of proteins to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3 to pull down DNA fragments associated with this histone mark.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify regions enriched for H3K4me3. This allows for a genome-wide comparison of H3K4me3 patterns between treated and untreated cells.
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and the experimental workflows used for its characterization.
Caption: Mechanism of KDM5 inhibition by this compound.
Caption: Workflow for the biochemical demethylase assay.
Caption: Workflow for the cellular histone methylation assay.
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of KDM5-C49 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reversible nature of epigenetic modifications has positioned them as attractive targets for therapeutic intervention in oncology. Among the key epigenetic regulators are the lysine-specific demethylase 5 (KDM5) family of enzymes, which play a critical role in tumorigenesis, metastasis, and drug resistance. This technical guide provides an in-depth overview of KDM5-C49, a potent and selective inhibitor of the KDM5 family, and its significance as a tool compound in cancer biology research and drug development. We will explore its mechanism of action, its effects on key oncogenic signaling pathways, and provide detailed protocols for essential experiments to evaluate its efficacy.
Introduction to the KDM5 Family of Histone Demethylases
The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent enzymes that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly di- and tri-methylated H3K4 (H3K4me2/3).[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription.[1] By demethylating H3K4, KDM5 enzymes act as transcriptional repressors of certain genes, including tumor suppressors.[1]
Overexpression of KDM5 enzymes, particularly KDM5A and KDM5B, has been observed in a wide range of cancers, including breast, lung, prostate, and gastric cancers, as well as melanoma and multiple myeloma.[3][4] Elevated KDM5 levels are often associated with poor prognosis, increased tumor growth, metastasis, and the development of drug resistance.[1][2] This has made the KDM5 family a compelling target for the development of novel anti-cancer therapeutics.
This compound: A Selective KDM5 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the KDM5 family of enzymes.[5] It acts by chelating the iron ion in the active site of the KDM5 enzyme, thereby blocking its catalytic activity.[3] This inhibition leads to an increase in global H3K4me3 levels, reactivating the expression of silenced tumor suppressor genes and inducing anti-cancer effects.[6] Due to its poor cell permeability, a cell-permeable ethyl ester prodrug, KDM5-C70, and other derivatives like JQKD82, have been developed to facilitate in vitro and in vivo studies.[4][5][6]
Quantitative Data on this compound and its Derivatives
The following tables summarize the inhibitory activity and cellular effects of this compound and its related compounds.
| Compound | Target | IC50 (nM) | Reference |
| This compound | KDM5A | 40 | [5] |
| KDM5B | 160 | [5] | |
| KDM5C | 100 | [5] | |
| JQKD82 | KDM5 (in MM.1S cells) | 420 | [1] |
Table 1: In vitro inhibitory activity of this compound and JQKD82 against KDM5 enzymes.
| Cell Line | Compound | Assay | Effect | Concentration | Reference |
| MM.1S | JQKD82 | MTT Assay | Potent growth suppression | IC50 = 0.42 µM | [1] |
| MM.1S & MOLP-8 | JQKD82 | Cell Cycle Analysis | G1 cell-cycle arrest | 1 µM | [1] |
Table 2: Cellular effects of JQKD82 in multiple myeloma cell lines.
| Animal Model | Tumor Type | Compound | Dosing | Effect | Reference |
| NSG Mice | MOLP-8 Xenograft | JQKD82 | 50-75 mg/kg, i.p., twice daily | Reduced tumor burden, increased H3K4me3, reduced MYC staining | [1][5] |
Table 3: In vivo efficacy of JQKD82 in a multiple myeloma xenograft model.
Signaling Pathways Modulated by KDM5 Inhibition
Inhibition of KDM5 enzymes by compounds like this compound can impact multiple oncogenic signaling pathways.
The PI3K/AKT Signaling Pathway
KDM5B has been shown to be a key regulator of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancers like prostate cancer.[3] KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and enhance its transcription.[3] Inhibition of KDM5B leads to a reduction in p110α levels, decreased AKT signaling, and subsequently, reduced tumor cell proliferation.
The E2F/RB Pathway
KDM5B expression is often upregulated in bladder and lung cancers, and its knockdown has been shown to suppress cancer cell growth through the E2F/RB cell cycle regulatory pathway.[7] KDM5B can influence the expression of E2F transcription factors, which are critical for cell cycle progression from G1 to S phase.[7] Inhibition of KDM5B can lead to cell cycle arrest.[7]
KDM5A and MYC Cooperation in Multiple Myeloma
In multiple myeloma, the transcription factor MYC is a key driver of tumorigenesis. KDM5A has been found to cooperate with MYC to regulate the expression of MYC target genes.[8] KDM5A and MYC co-occupy the promoter regions of these target genes.[8] Inhibition of KDM5A with JQKD82, a this compound derivative, leads to a paradoxical increase in H3K4me3 but a decrease in the transcriptional output of MYC-driven genes, ultimately suppressing tumor growth.[8]
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the biological effects of this compound and its derivatives.
Experimental Workflow for KDM5 Inhibitor Characterization
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
KDM5 inhibitor (e.g., KDM5-C70, JQKD82)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the KDM5 inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K4me3
This protocol is for detecting changes in global H3K4 trimethylation levels following KDM5 inhibitor treatment.
Materials:
-
Cancer cell lines
-
KDM5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the KDM5 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP)-Sequencing
This technique is used to identify the genome-wide localization of histone modifications or transcription factors.
Materials:
-
Cancer cell lines
-
KDM5 inhibitor
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody (e.g., anti-H3K4me3, anti-KDM5A)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Treat cells with the KDM5 inhibitor.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin to fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the ChIP-grade antibody.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing.
-
Analyze the sequencing data to identify enriched genomic regions.
Conclusion
This compound and its derivatives are invaluable tools for dissecting the role of the KDM5 family in cancer biology. Their ability to selectively inhibit KDM5 demethylases and modulate key oncogenic signaling pathways provides a powerful approach for both basic research and preclinical drug development. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the therapeutic potential of targeting KDM5 in various cancer contexts. Further exploration of KDM5 inhibitors holds the promise of novel epigenetic therapies for a range of malignancies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. researchhub.com [researchhub.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay [protocols.io]
Unlocking New Therapeutic Avenues: A Technical Guide to KDM5 Inhibition with KDM5-C49
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of inhibiting the KDM5 family of histone demethylases with the potent chemical probe, KDM5-C49. Overexpression and aberrant activity of KDM5 enzymes are implicated in the pathogenesis of numerous cancers, driving tumor progression, and mediating therapeutic resistance. This compound and its cell-permeable prodrug, KDM5-C70, have emerged as critical tools to investigate the biological consequences of KDM5 inhibition and to validate this enzyme class as a viable target for anticancer drug development. This document provides a comprehensive overview of the mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of KDM5 inhibition with this compound.
The Role of KDM5 in Cancer
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent dioxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription, and its removal by KDM5 enzymes generally leads to transcriptional repression.[1][2] In numerous cancer types, including breast, lung, and multiple myeloma, KDM5 enzymes are overexpressed and contribute to oncogenesis by repressing tumor suppressor genes, promoting cell cycle progression, and enabling drug resistance.[3][4][5]
This compound: A Potent and Selective KDM5 Inhibitor
This compound is a potent and selective inhibitor of the KDM5 family of demethylases.[3] However, its utility in cell-based assays is limited by poor cell permeability.[6] To overcome this, the ethyl ester prodrug, KDM5-C70, was developed, which readily enters cells and is hydrolyzed to the active inhibitor, this compound.[6][7]
Mechanism of Action
This compound functions as a competitive inhibitor of the KDM5 cofactor, α-ketoglutarate, binding to the active site of the enzyme and preventing its demethylase activity.[7] This inhibition leads to an accumulation of H3K4me3 at the promoter regions of target genes, thereby modulating their expression.[6]
Quantitative Data on this compound and KDM5-C70 Efficacy
The following tables summarize the in vitro efficacy of this compound and its prodrug KDM5-C70 across various cancer cell lines.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM5B | 14 | Biochemical | [3] |
| This compound | Pan-KDM5 | 3 (for KDM5B) | Biochemical | [3] |
| KDM5-C70 | Pan-KDM5 | - | Cell-based | [7] |
| KDM5-inh1 | Pan-KDM5 | 8 (EC50, HT cells) | Cell-based | [7] |
| KDM5-inh1 | Pan-KDM5 | 1.4 (EC50, SU-DHL-6 cells) | Cell-based | [7] |
| Compound 48 | Pan-KDM5 | - | Cell-based | [7] |
| Cell Line | Cancer Type | Compound | Effect | Concentration | Duration | Reference |
| MM.1S | Multiple Myeloma | KDM5-C70 | Antiproliferative | ~20 µM (EC50) | 7 days | [8] |
| MM.1S | Multiple Myeloma | KDM5-C70 | Decreased pRb | 50 µM | 7 days | [8] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | KDM5-inh1 | Antiproliferative | - | 5 days | [1] |
| HT | Diffuse Large B-cell Lymphoma | KDM5-inh1 | Antiproliferative | - | 5 days | [1] |
| MCF7 | Breast Cancer | KDM5-C70 | Increased H3K4me3 | 1 µM | 3 days | [9] |
| MCF7 | Breast Cancer | KDM5-C70 | Upregulation of ISGs | 1 µM | 6 days | [9] |
Key Signaling Pathways Modulated by KDM5 Inhibition
Inhibition of KDM5 with this compound has been shown to impact several critical signaling pathways involved in cancer progression and immune response.
cGAS-STING Pathway and Innate Immune Response
A key finding is that KDM5 inhibition can activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[9] KDM5B and KDM5C have been shown to directly bind to the STING locus, suppressing its expression by maintaining low levels of H3K4me3.[9] Inhibition of KDM5 leads to increased STING expression, triggering a downstream signaling cascade that results in the production of type I interferons and the upregulation of interferon-stimulated genes (ISGs).[9] This "viral mimicry" can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated clearance.[10][11]
Cell Cycle Regulation via Rb-E2F Pathway
KDM5A has been shown to interact with the retinoblastoma protein (pRb), a key tumor suppressor that controls the cell cycle by regulating the E2F family of transcription factors.[2] In its active, hypophosphorylated state, pRb binds to E2F, repressing the transcription of genes required for S-phase entry. KDM5A can be recruited by pRb to the promoters of E2F target genes, where it demethylates H3K4me3, contributing to their repression and subsequent cell cycle arrest.[2] Inhibition of KDM5A may therefore disrupt this repression, leading to cell cycle progression. Conversely, KDM5-C70 treatment has been observed to decrease the phosphorylation of pRb, indicating an impairment of cell cycle progression.[8]
MYC-Driven Transcription
In multiple myeloma, KDM5A has been shown to cooperate with the oncogenic transcription factor MYC to promote the expression of its target genes.[4] Inhibition of KDM5A, either genetically or pharmacologically, leads to a further increase in H3K4me3 at MYC target gene promoters and surprisingly, a suppression of myeloma cell growth.[4] This suggests a complex, non-canonical role for KDM5A in facilitating MYC-driven transcription that is dependent on its enzymatic activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of KDM5 inhibition.
Western Blotting for Histone Methylation and Protein Expression
This protocol is for assessing changes in global H3K4me3 levels and the expression of proteins in relevant signaling pathways following treatment with KDM5 inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-total H3, anti-STING, anti-pRb, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture and treat cells with KDM5-C70 or vehicle control for the desired time.
-
Harvest cells and lyse in ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For histone modifications, normalize the H3K4me3 signal to the total H3 signal. For other proteins, normalize to a loading control like β-actin.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol allows for the genome-wide mapping of H3K4me3 occupancy to identify genes directly affected by KDM5 inhibition.
Materials:
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Treat cells with KDM5-C70 or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear DNA to fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of H3K4me3 enrichment.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of KDM5 inhibitors on cell proliferation and viability.[12]
Materials:
-
96-well cell culture plates
-
MTS reagent (containing a tetrazolium salt)
-
Phenazine ethosulfate (PES) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of KDM5-C70 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
KDM5 inhibition with chemical probes like this compound and KDM5-C70 represents a promising therapeutic strategy for a variety of cancers. The ability of these inhibitors to reactivate silenced immune pathways, modulate cell cycle control, and interfere with oncogenic transcription factors underscores the multifaceted role of KDM5 enzymes in malignancy. The experimental frameworks provided in this guide offer a robust starting point for researchers to further investigate the therapeutic potential of targeting this critical epigenetic regulator. Future work will likely focus on the development of next-generation KDM5 inhibitors with improved pharmacokinetic properties and the exploration of combination therapies to enhance their anti-tumor efficacy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM5 demethylases suppress R-loop-mediated ‘viral mimicry’ and DNA damage in breast cancer cells | eLife [elifesciences.org]
- 11. KDM5 demethylases suppress R-loop-mediated “viral mimicry” and DNA damage in breast cancer cells [elifesciences.org]
- 12. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with KDM5-C49
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing KDM5-C49 and its cell-permeable prodrug, KDM5-C70, in a range of in vitro assays. This compound is a potent inhibitor of the KDM5 family of histone demethylases, which are critical regulators of chromatin structure and gene expression.[1] The protocols outlined below cover biochemical and cellular assays to characterize the activity and effects of this inhibitor.
KDM5 Signaling Pathway
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent oxygenases that remove methyl groups from histone H3 at lysine 4 (H3K4), particularly di- and tri-methylated H3K4 (H3K4me2 and H3K4me3). H3K4me3 is a key epigenetic mark associated with active gene transcription. By demethylating H3K4, KDM5 enzymes generally act as transcriptional repressors. Inhibition of KDM5 enzymes by compounds like this compound leads to an increase in global H3K4me3 levels, which can reactivate the expression of silenced genes.
References
Determining the Optimal Concentration of KDM5-C70 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C70 is a cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a critical epigenetic mark associated with active gene transcription.[1] Dysregulation of KDM5 activity has been implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. KDM5-C70 exerts its anti-cancer effects by inhibiting KDM5, leading to a global increase in H3K4 trimethylation (H3K4me3) and subsequent changes in gene expression that can induce cell cycle arrest and inhibit proliferation.[1] This document provides detailed application notes and protocols for determining the optimal concentration of KDM5-C70 in different cancer cell lines.
Data Presentation: KDM5-C70 Activity in Cancer Cell Lines
The following table summarizes the available quantitative data on the anti-proliferative activity of KDM5-C70 in various cancer cell lines. It is important to note that the optimal concentration can vary significantly depending on the cell line, treatment duration, and the specific assay used.
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Assay | Reference |
| MM.1S | Multiple Myeloma | Estimated IC50 | ~20 µM | 7 days | Viability/Proliferation Assay | [1] |
| MM.1S | Multiple Myeloma | EC50 | 3.1 µM | Not Specified | Viability/Proliferation Assay | [1] |
| MCF7 | Breast Cancer (Luminal) | IC50 | < 1 µM* | 120 hours | ATPlite Assay | [1] |
| Luminal Breast Cancer Lines | Breast Cancer | Effect | Growth Inhibition | Not Specified | Not Specified | [2] |
| Non-luminal Breast Cancer Lines | Breast Cancer | Effect | No significant growth inhibition | Not Specified | Not Specified | [2] |
*Note: This IC50 value is for a closely related compound, referred to as "130" in the source, which is an analog of KDM5-C49, the parent compound of KDM5-C70.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process for determining the optimal concentration of KDM5-C70, the following diagrams are provided.
Experimental Protocols
Protocol 1: Determining the IC50 of KDM5-C70 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of KDM5-C70 on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
KDM5-C70 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
KDM5-C70 Treatment:
-
Prepare serial dilutions of KDM5-C70 in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest KDM5-C70 concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of KDM5-C70.
-
Incubate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the KDM5-C70 concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot for H3K4me3 and Phospho-Rb
This protocol is for assessing the effect of KDM5-C70 on the levels of H3K4me3 and phosphorylated Retinoblastoma protein (p-Rb).
Materials:
-
Cancer cell lines treated with KDM5-C70 (at a concentration around the determined IC50) and a vehicle control.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me3, anti-phospho-Rb (e.g., Ser807/811), anti-total Rb, anti-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to the loading control (Total H3 for H3K4me3 and Total Rb for p-Rb).
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K4me3
This protocol details the procedure for performing ChIP to investigate the enrichment of H3K4me3 at specific gene promoters following KDM5-C70 treatment.
Materials:
-
Cancer cell lines treated with KDM5-C70 and a vehicle control.
-
Formaldehyde (37%).
-
Glycine.
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
ChIP dilution buffer.
-
Sonicator.
-
Anti-H3K4me3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Ethanol.
-
Primers for qPCR targeting specific gene promoters.
-
qPCR master mix and instrument.
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and then the nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Sonicate the chromatin to obtain DNA fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with the anti-H3K4me3 antibody and another portion with control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of genes of interest.
-
Analyze the data as a percentage of input to determine the enrichment of H3K4me3 at the target loci.
-
By following these protocols, researchers can effectively determine the optimal concentration of KDM5-C70 for their specific cancer cell line models and gain insights into its mechanism of action.
References
Application Notes and Protocols: Assessing KDM5-C49 Activity in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5C (KDM5C), also known as JARID1C, is a member of the JmjC domain-containing family of histone demethylases.[1][2] It plays a crucial role in epigenetic regulation by specifically removing di- and tri-methyl groups from lysine 4 of histone H3 (H3K4me2/3), marks generally associated with active gene transcription.[3][4][5] Dysregulation of KDM5C activity has been implicated in various diseases, including X-linked intellectual disability and several types of cancer.[6][7][8] Consequently, KDM5C has emerged as a promising therapeutic target.
KDM5-C49 is a potent and selective inhibitor of the KDM5 family of demethylases.[9][10] Understanding its activity and mechanism of action is critical for the development of novel therapeutics. These application notes provide detailed protocols for assessing the biochemical activity of KDM5C and the inhibitory effect of this compound using common in vitro assay formats.
KDM5C Signaling Pathway
KDM5C is involved in multiple signaling pathways that regulate cell growth, differentiation, and migration. Notably, it has been shown to influence the epithelial-mesenchymal transition (EMT), a process critical in cancer progression, through modulation of pathways such as Akt/mTOR.[11] Knockdown of KDM5C can lead to a decrease in the activity of these pathways, resulting in reduced cell migration and invasion.[11] Additionally, KDM5C has been linked to the WNT signaling pathway, which is essential for proper neurodevelopment.[7]
References
- 1. KDM5C - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Mutations in the intellectual disability gene KDM5C reduce protein stability and demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel KDM5C mutation associated with intellectual disability: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5C lysine demethylase 5C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histone Demethylase KDM5C Drives Prostate Cancer Progression by Promoting EMT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KDM5-C70 for Gene Regulation Studies in MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[1] These enzymes, particularly KDM5A and KDM5B, are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription. In the context of breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like MCF7, the dysregulation of KDM5 activity has been implicated in therapeutic resistance and alterations in gene expression programs that drive cancer progression.
This document provides detailed application notes and experimental protocols for utilizing KDM5-C70 to study its effects on gene regulation in the MCF7 human breast cancer cell line.
Mechanism of Action
KDM5-C70 functions by inhibiting the demethylase activity of KDM5 enzymes. This inhibition leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a key epigenetic mark found at the promoters of actively transcribed genes. The accumulation of H3K4me3 alters the chromatin landscape and subsequently modulates the expression of a wide array of genes. In MCF7 cells, treatment with KDM5-C70 has been shown to result in significant growth inhibition and changes in transcriptional programs, including the upregulation of genes involved in the TGFβ signaling pathway and the induction of an interferon response through the cGAS-STING pathway.[2][3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of KDM5-C70 in MCF7 cells.
Table 1: In Vitro Potency of KDM5-C70 in MCF7 Cells
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | < 1 µM | MCF7 | 120 hours, ATPlite assay | [1] |
Table 2: Illustrative Gene Expression Changes in MCF7 Cells Treated with KDM5-C70
| Pathway | Gene | Illustrative Fold Change (mRNA) | Putative Biological Effect |
| TGFβ Signaling | TGFB1 | ↑ | Activation of TGFβ pathway |
| SMAD3 | ↑ | Signal transduction | |
| SERPINE1 (PAI-1) | ↑ | Regulation of cell migration | |
| Interferon Signaling | IFNB1 | ↑ | Induction of antiviral response |
| (via cGAS-STING) | ISG15 | ↑ | Ubiquitin-like modifier |
| STAT1 | ↑ | Signal transduction and transcription |
Note: The fold changes are illustrative of the expected upregulation based on published literature and may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KDM5-C70 inhibits KDM5, increasing H3K4me3 and altering gene expression.
Caption: Workflow for studying KDM5-C70 effects in MCF7 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF7 (ATCC HTB-22).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
KDM5-C70 Preparation: Prepare a stock solution of KDM5-C70 (e.g., 10 mM in DMSO) and store at -80°C. Dilute to the final working concentration in the culture medium immediately before use.
-
Treatment: Seed MCF7 cells at an appropriate density. Once attached (typically 24 hours), replace the medium with fresh medium containing the desired concentration of KDM5-C70 (e.g., 0.1 - 10 µM) or a vehicle control (DMSO, at the same final concentration as the KDM5-C70 treatment). Incubate for the desired duration (e.g., 72 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 MCF7 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of KDM5-C70 concentrations for 72-120 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Histone Modifications
-
Cell Lysis and Histone Extraction:
-
Treat a 10 cm dish of MCF7 cells with KDM5-C70 (e.g., 5 µM for 72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction protocol or a commercial kit. Briefly, lyse the cells in a hypotonic buffer, isolate the nuclei, and extract histones with 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction:
-
Treat MCF7 cells with KDM5-C70 as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the genes of interest (e.g., TGFB1, SMAD3, IFNB1, ISG15) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
-
Cross-linking: Treat MCF7 cells with KDM5-C70. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me3. Also, include an input control (a sample of chromatin that does not undergo immunoprecipitation) and a negative control (e.g., IgG antibody).
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the human genome. Perform peak calling to identify regions of H3K4me3 enrichment. Compare the H3K4me3 profiles between KDM5-C70-treated and control cells to identify differential enrichment at gene promoters and enhancers.
Conclusion
KDM5-C70 serves as a valuable tool for investigating the role of KDM5 histone demethylases in the epigenetic regulation of gene expression in MCF7 breast cancer cells. The protocols outlined in this document provide a comprehensive framework for characterizing the molecular and cellular consequences of KDM5 inhibition, from changes in specific histone marks and gene expression to effects on cell viability. These studies can contribute to a deeper understanding of the epigenetic mechanisms underlying breast cancer and may aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KDM5 family as therapeutic targets in breast cancer: Pathogenesis and therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5 demethylases suppress R-loop-mediated “viral mimicry” and DNA damage in breast cancer cells [elifesciences.org]
- 5. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using KDM5-C70 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C70 is a cell-permeable ethyl ester prodrug of the potent pan-KDM5 histone demethylase inhibitor, KDM5-C49.[1][2] By inhibiting the KDM5 family of enzymes, KDM5-C70 leads to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][3] Dysregulation of KDM5 activity is implicated in various cancers, making it an attractive therapeutic target.[4] These application notes provide a comprehensive guide for the in vivo use of KDM5-C70 in mouse models, drawing from available data and studies on related KDM5 inhibitors.
Data Presentation
While specific in vivo efficacy data for KDM5-C70 is limited in publicly available literature, studies with other potent KDM5 inhibitors in mouse xenograft models provide valuable insights into the potential effects of KDM5 inhibition. The following tables summarize data from studies using the KDM5 inhibitors JQKD82 (a derivative of this compound) and KDM5-inh1.
Table 1: Summary of In Vivo Efficacy of KDM5 Inhibitors in Mouse Models
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| JQKD82 | Xenograft | Multiple Myeloma | Not specified | Suppressed tumor growth in vivo without apparent toxicity. | [2] |
| KDM5-inh1 | NOD/SCID Xenograft (SU-DHL-6 cells) | Lymphoma | 50 mg/kg daily (7 days on/7 days off), oral administration | 65% tumor growth inhibition after 7 days of treatment. Well-tolerated with <20% weight loss. | [5] |
Table 2: Cellular Effects of KDM5-C70 In Vitro
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| MM.1S myeloma cells | 10⁻⁹ - 10⁻⁵ M | 7 days | Antiproliferative effect | [1] |
| MM.1S myeloma cells | 50 µM | 7 days | Decreased phosphorylation of retinoblastoma protein (Rb) | [1] |
| MCF7 breast cancer cells | Not specified | Not specified | Decreased cell growth | [6] |
| iPSC-derived Cardiomyocytes | 0.5 µM | 2 weeks | Upregulation of genes involved in fatty acid oxidation, OXPHOS, and myogenesis | [7] |
| Rat Neural Stem Cells | 25 µM | 4 days | Induced astrocyte differentiation | [8] |
Signaling Pathways and Experimental Workflows
KDM5 Inhibition and Downstream Effects
KDM5 enzymes are histone demethylases that specifically remove methyl groups from H3K4me3 and H3K4me2. Inhibition of KDM5 by KDM5-C70 results in the accumulation of H3K4me3 at gene promoters, leading to changes in gene expression that can affect cell proliferation, differentiation, and survival.
Caption: KDM5-C70 inhibits KDM5 enzymes, increasing H3K4me3 levels and altering gene expression.
General Experimental Workflow for In Vivo Efficacy Studies
The following workflow outlines the key steps for assessing the efficacy of KDM5-C70 in a mouse xenograft model. This is a generalized protocol and should be adapted based on the specific cancer model and experimental goals.
Caption: A general workflow for in vivo efficacy studies of KDM5-C70 in mouse models.
Experimental Protocols
1. Preparation of KDM5-C70 for In Vivo Administration
Due to its hydrophobic nature, proper formulation of KDM5-C70 is critical for in vivo delivery. The following protocol is based on a common vehicle for poorly soluble compounds.
-
Materials:
-
KDM5-C70 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of KDM5-C70 in DMSO (e.g., 25 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used.
-
For a final formulation, mix the components in the following volumetric ratio: 10% DMSO (from stock solution), 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the solvents sequentially. First, add the required volume of the KDM5-C70 DMSO stock to the PEG300 and mix thoroughly.
-
Next, add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix to achieve a homogeneous suspension.
-
It is recommended to prepare the working solution fresh on the day of use.
-
2. Mouse Xenograft Model and KDM5-C70 Treatment
This protocol is a general guideline for a subcutaneous xenograft model. The choice of mouse strain (e.g., immunodeficient mice like NOD/SCID or nude mice) and cancer cell line will depend on the research question.
-
Animal Models:
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Dosing and Administration:
-
Based on studies with other KDM5 inhibitors, a starting dose in the range of 25-50 mg/kg could be considered for KDM5-C70.[5]
-
The administration route (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties and experimental design.
-
A daily or intermittent dosing schedule (e.g., 7 days on, 7 days off) can be employed.[5]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or based on signs of morbidity.
-
At the endpoint, euthanize the mice and collect tumors and other tissues for downstream analysis.
-
-
3. Pharmacodynamic and Pharmacokinetic Analysis
-
Pharmacodynamics (PD): To confirm target engagement, H3K4me3 levels in tumor tissues can be assessed by Western blotting or immunohistochemistry. It is advisable to collect tumors from a satellite group of animals at different time points after the last dose to evaluate the duration of the pharmacodynamic effect.
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of KDM5-C70, plasma and tumor concentrations of the compound and its active metabolite (this compound) should be measured at various time points after administration.
Important Considerations:
-
Toxicity: Although some KDM5 inhibitors have been shown to be well-tolerated, it is crucial to conduct a maximum tolerated dose (MTD) study for KDM5-C70 in the chosen mouse strain before initiating efficacy studies.
-
Compound Stability: Assess the stability of KDM5-C70 in the formulation vehicle over the duration of the experiment.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
These application notes and protocols provide a framework for conducting in vivo studies with KDM5-C70 in mouse models. Researchers should optimize these protocols based on their specific experimental needs and the characteristics of their chosen model system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation, evolution, interfering factors, applications, and challenges of patient-derived xenograft models in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
KDM5-C49: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases, which includes KDM5A, KDM5B, and KDM5C. These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, making KDM5 inhibitors like this compound valuable tools for research and potential therapeutic development.
This document provides detailed application notes and protocols for the experimental use of this compound and its cell-permeable prodrug, KDM5-C70.
Data Presentation
Solubility
This compound and its derivatives exhibit specific solubility characteristics that are crucial for their effective use in experimental settings.
| Compound | Solvent | Concentration | Notes |
| This compound HCl | DMSO | Soluble | [1] |
| KDM5-C70 | DMSO | 100 mg/mL (297.24 mM) | Requires sonication for complete dissolution.[2] Due to its hygroscopic nature, freshly opened DMSO is recommended. |
Inhibitory Activity
This compound demonstrates potent inhibition of KDM5 family members.
| Target | IC₅₀ | Reference |
| KDM5A | 40 nM | [3][4] |
| KDM5B | 160 nM | [3][4] |
| KDM5C | 100 nM | [3][4] |
Experimental Protocols
Preparation of Stock Solutions
Note: Due to the poor cell permeability of this compound, the ethyl ester prodrug KDM5-C70 is recommended for all cell-based assays.[3][4] this compound is suitable for in vitro biochemical assays.
Protocol for KDM5-C70 Stock Solution (10 mM):
-
Materials:
-
KDM5-C70 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure: a. Allow the KDM5-C70 vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of KDM5-C70 powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 336.42 g/mol , dissolve 0.336 mg of KDM5-C70 in 1 mL of DMSO. d. Vortex thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with KDM5-C70. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Protocol for Treating Cells with KDM5-C70:
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM KDM5-C70 stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
-
-
Procedure: a. Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂. c. The following day, prepare the desired concentrations of KDM5-C70 by diluting the 10 mM stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium. Prepare a vehicle control (e.g., 0.1% DMSO) in parallel. d. Remove the existing medium from the cells and wash once with PBS. e. Add the medium containing the desired concentration of KDM5-C70 or the vehicle control to the respective wells. Typical working concentrations for KDM5-C70 in cell-based assays range from 1 µM to 50 µM.[2][5] f. Incubate the cells for the desired period. Treatment times can vary from 24 hours to several days (e.g., 3, 6, or 7 days), depending on the assay.[5][6][7] g. Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting for H3K4me3 levels, or gene expression analysis.
Western Blotting for H3K4me3 Levels
This protocol describes how to assess the cellular activity of KDM5-C70 by measuring the levels of trimethylated H3K4 (H3K4me3).
Protocol for H3K4me3 Western Blot:
-
Materials:
-
Cells treated with KDM5-C70 or vehicle control
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure: a. After treatment with KDM5-C70, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. b. Determine the protein concentration of the lysates using a BCA assay. c. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C. g. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using a chemiluminescent substrate. i. Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading. An increase in the H3K4me3 signal relative to total H3 in KDM5-C70-treated cells indicates successful inhibition of KDM5 activity.
Signaling Pathways and Mechanisms of Action
KDM5 inhibition by this compound/C70 leads to an increase in global H3K4me3 levels, which in turn modulates the expression of various genes and affects multiple signaling pathways.
Caption: Mechanism of this compound action.
One of the key pathways affected by KDM5 inhibition is the cGAS-STING innate immune signaling pathway. KDM5B and KDM5C have been shown to suppress the expression of STING. Inhibition of KDM5 leads to increased STING expression, triggering an interferon response.[7][8][9][10]
References
- 1. This compound HCl Supplier | CAS | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. KDM5 histone demethylases repress immune response via suppression of STING | PLOS Biology [journals.plos.org]
- 7. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. KDM5 histone demethylases repress immune response via suppression of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KDM5 Inhibitors: KDM5-C49 and KDM5-C70
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and experimental use of the potent KDM5 histone demethylase inhibitors, KDM5-C49 and its cell-permeable prodrug, KDM5-C70. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of these chemical probes.
Introduction
This compound is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, and KDM5C), which are enzymes that remove methyl groups from histone H3 at lysine 4 (H3K4).[1][2][3] Dysregulation of KDM5 activity is implicated in various cancers, making these enzymes attractive targets for therapeutic development.[4][5][6] this compound itself exhibits poor cell permeability due to a highly polar carboxylate group.[1][7] To overcome this, KDM5-C70, an ethyl ester derivative, was developed as a cell-permeable prodrug.[7][8] Once inside the cell, KDM5-C70 is hydrolyzed by intracellular esterases to release the active inhibitor, this compound.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and KDM5-C70 is provided below.
| Property | This compound | KDM5-C70 |
| Synonyms | KDOAM-20 | KDOAM-21, this compound ethyl ester |
| CAS Number | 1596348-16-1 | 1596348-32-1 |
| Molecular Formula | C₁₅H₂₄N₄O₃ | C₁₇H₂₈N₄O₃ |
| Molecular Weight | 308.38 g/mol | 336.43 g/mol |
| Appearance | Solid Powder | Oil or Solution in Ethanol |
| Purity | ≥98% (or refer to the Certificate of Analysis) | ≥95% (HPLC) |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound and KDM5-C70.
Long-Term and Short-Term Storage
| Compound | Form | Long-Term Storage | Short-Term Storage |
| This compound | Solid Powder | -20°C for up to 1 year | 4°C for up to 6 months |
| KDM5-C70 | As supplied (Oil or in Ethanol) | -20°C for ≥2 years | Information not available |
| Stock Solutions | In DMSO | -80°C for up to 6 months | -20°C for up to 1 month (store under nitrogen) |
Note: Always refer to the manufacturer's specific recommendations provided on the product datasheet or Certificate of Analysis.
Reconstitution and Solution Preparation
This compound and KDM5-C70 Stock Solutions:
-
Solvent: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of both this compound and KDM5-C70.[7][8]
-
Procedure:
-
Allow the compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution. KDM5-C70 may require ultrasonic treatment for full dissolution in DMSO.[8]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials.[8][9]
Changing the Solvent for KDM5-C70:
If a solvent other than the one supplied is required, the original solvent (e.g., ethanol) can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice, such as DMSO or dimethyl formamide, that has been purged with an inert gas.[10]
Safety Precautions
-
These compounds should be considered hazardous until more information is available.[10]
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.[10]
-
For KDM5-C70 supplied in a flammable solvent like ethanol, keep away from heat, sparks, and open flames.[11]
Experimental Protocols
In Vitro KDM5 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified KDM5 enzymes.
Materials:
-
Purified, full-length KDM5A, KDM5B, or KDM5C enzyme
-
This compound
-
Assay buffer (refer to enzyme manufacturer's recommendation)
-
Substrate (e.g., biotinylated H3K4me3 peptide)
-
Detection reagents (e.g., AlphaScreen™ or similar technology)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a suitable microplate, add the KDM5 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the H3K4me3 peptide substrate.
-
Incubate the reaction for the desired time at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction and proceed with the detection method according to the manufacturer's instructions.
-
Measure the signal and calculate the IC₅₀ value for this compound.
Expected Results: this compound is a potent inhibitor with reported IC₅₀ values in the nanomolar range for KDM5A, KDM5B, and KDM5C.[1][2][3]
Cell-Based Assay for KDM5 Inhibition
This protocol describes the use of the cell-permeable prodrug KDM5-C70 to inhibit KDM5 activity in cultured cells, followed by Western blot analysis of global H3K4me3 levels.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231, or MM.1S)[3][8]
-
Complete cell culture medium
-
KDM5-C70
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of KDM5-C70 (e.g., 1-10 µM) or DMSO vehicle control.[7] Incubate for the desired duration (e.g., 48-72 hours).[3][12]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies (anti-H3K4me3 and anti-total H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for H3K4me3 and normalize to the total H3 loading control.
Expected Results: Treatment with KDM5-C70 is expected to cause a dose-dependent increase in global H3K4me3 levels in the treated cells.[7][8]
Visualizations
KDM5 Signaling Pathway and Inhibition
Caption: KDM5 enzymes demethylate H3K4me3. KDM5-C70 is a prodrug converted to the active inhibitor this compound.
Experimental Workflow for Cell-Based KDM5 Inhibition Assay
Caption: Workflow for assessing KDM5 inhibition in cells using KDM5-C70 and Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. KDM5 inhibitor treatment: [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results with KDM5-C70 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KDM5 inhibitor, KDM5-C70.
Frequently Asked Questions (FAQs)
Q1: What is KDM5-C70 and what is its mechanism of action?
A1: KDM5-C70 is a cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] It is an ethyl ester prodrug of KDM5-C49, which means it is converted into its active form, this compound, inside the cell.[2] The active form inhibits the demethylation of histone H3 at lysine 4 (H3K4), leading to a global increase in the levels of trimethylated H3K4 (H3K4me3).[2][4] H3K4me3 is a key epigenetic mark associated with active gene transcription.[5][6]
Q2: What are the typical concentrations and treatment durations for KDM5-C70 in cell culture experiments?
A2: The optimal concentration and duration of KDM5-C70 treatment are highly dependent on the cell line and the specific experimental endpoint. However, a general starting point for in vitro cellular assays is in the range of 1-10 µM.[2] Some studies have reported using concentrations up to 50 µM for specific applications.[4] Treatment durations can vary from a few hours to several days, with some studies reporting effects after 48-96 hours[7][8] and others extending treatment for up to 7 days.[4] It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental setup.
Q3: How should I prepare and store KDM5-C70 stock solutions?
A3: KDM5-C70 is typically soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, which can then be diluted to the final working concentration in cell culture medium. To maintain the stability of the compound, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with KDM5-C70.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect on global H3K4me3 levels. | 1. Insufficient inhibitor concentration or treatment duration: The concentration of KDM5-C70 may be too low, or the treatment time too short to induce a detectable change in H3K4me3 levels in your specific cell line. | Perform a dose-response experiment with a range of KDM5-C70 concentrations (e.g., 1, 5, 10, 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions. |
| 2. Poor cell permeability or inefficient conversion to the active form: Although designed to be cell-permeable, the efficiency of uptake and conversion of KDM5-C70 to this compound can vary between cell lines.[6] | Consider using a more potent KDM5 inhibitor or a different formulation if available. Ensure the quality and purity of the KDM5-C70 compound. | |
| 3. High cell density: Very high cell confluence can sometimes affect drug uptake and cellular responses. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. | |
| 4. Issues with Western blot protocol: Histone extraction and Western blotting for histone modifications can be technically challenging. | Use a validated protocol for histone extraction and Western blotting. Ensure the use of appropriate antibodies and controls. (See detailed protocol below). | |
| Variability in phenotypic outcomes (e.g., cell viability, gene expression) between experiments. | 1. Cell line-specific effects: The response to KDM5-C70 can be highly context-dependent and vary significantly between different cell lines.[7][9] | Thoroughly characterize the response of your specific cell line to KDM5-C70. Compare your results with published data for similar cell types if available. |
| 2. Inconsistent experimental conditions: Minor variations in cell passage number, seeding density, or media composition can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize all experimental parameters. | |
| 3. Compound instability: Small molecule inhibitors can be unstable in cell culture media over extended periods. | Consider refreshing the media with a fresh inhibitor for long-term experiments. | |
| Unexpected or off-target effects observed. | 1. Pan-KDM5 inhibition: KDM5-C70 inhibits all KDM5 family members, which can have broad and sometimes unexpected effects on gene expression. | Be aware that the observed phenotype is a result of inhibiting the entire KDM5 family. To dissect the role of individual KDM5 members, consider using more specific inhibitors or genetic approaches like siRNA or CRISPR. |
| 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol 1: Assessment of Global H3K4me3 Levels by Western Blot
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of KDM5-C70 or vehicle control (DMSO) for the determined time period.
2. Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold PBS and scrape the cells. Transfer to a microcentrifuge tube.
-
Centrifuge at 2000 rpm for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3).
-
Lyse cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with rotation.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing histones) to a new tube and determine the protein concentration using a Bradford or BCA assay.
3. Western Blotting:
-
Mix an equal amount of histone extract with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 10-20 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane (after stripping) with an antibody against total Histone H3.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability/Proliferation Assay (MTT/CCK-8)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. KDM5-C70 Treatment:
-
Prepare serial dilutions of KDM5-C70 in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the KDM5-C70 dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
3. Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
KDM5 Signaling and Downstream Effects
Caption: KDM5 inhibition by KDM5-C70 leads to increased H3K4me3 and modulates downstream signaling pathways.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes with KDM5-C70.
References
- 1. researchgate.net [researchgate.net]
- 2. xcessbio.com [xcessbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KDM5-C70 Incubation Time
Welcome to the technical support center for the KDM5 inhibitor, KDM5-C70. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of KDM5-C70 for maximal inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is KDM5-C70 and how does it work?
KDM5-C70 is a cell-permeable ethyl ester prodrug. Once inside the cell, it is hydrolyzed by intracellular esterases into its active form, KDM5-C49. This compound is a potent, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4me3/2). By inhibiting KDM5 enzymes, KDM5-C70 treatment leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[1][2]
Q2: What is a typical starting point for KDM5-C70 concentration and incubation time?
Based on published studies, a common starting concentration for KDM5-C70 in cell-based assays ranges from 0.1 µM to 10 µM. The incubation time is highly dependent on the experimental endpoint:
-
To observe changes in global H3K4me3 levels: A 24 to 72-hour incubation is often sufficient.[3][4]
-
To assess downstream effects on gene expression (RT-qPCR): An incubation time of 48 to 96 hours is a reasonable starting point.
-
To measure effects on cell proliferation or viability: Longer incubation times, typically from 3 to 14 days, are common.[5]
It is always recommended to perform a dose-response and time-course experiment for your specific cell line and endpoint to determine the optimal conditions.
Q3: How quickly can I expect to see an effect after KDM5-C70 treatment?
The onset of action depends on the rate of intracellular conversion of KDM5-C70 to this compound and the turnover rate of the KDM5 protein and the H3K4me3 mark. While specific data on the hydrolysis rate of KDM5-C70 is limited, studies on the related KDM5B protein have shown a half-life of approximately 2-4 hours in breast cancer cell lines. This suggests that the inhibitor may need to be present for a sufficient duration to inhibit newly synthesized KDM5 proteins. A time-course experiment starting from a few hours up to 72 hours is recommended to determine the earliest time point for observing a significant increase in H3K4me3 levels in your system.
Q4: Does KDM5-C70 need to be replenished during long-term experiments?
For long-term experiments (e.g., several days to weeks), it is advisable to replenish the media containing fresh KDM5-C70 every 2-3 days. This ensures a consistent concentration of the inhibitor and accounts for its potential degradation in culture media and the turnover of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed (no increase in H3K4me3) | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a range of KDM5-C70 concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the EC50 for H3K4me3 increase. | |
| Low esterase activity in the cell line. | If your cell line has low intracellular esterase activity, the conversion of KDM5-C70 to the active this compound may be inefficient. Consider using the active compound, this compound, directly if you are performing in vitro assays with purified enzymes or cell lysates. | |
| Poor cell permeability in your specific cell line. | Although designed to be cell-permeable, uptake can vary between cell types. If possible, measure the intracellular concentration of this compound. | |
| High cell toxicity or off-target effects observed | Inhibitor concentration is too high. | Reduce the concentration of KDM5-C70. Determine the IC50 for cytotoxicity using a cell viability assay and work at concentrations below this value. |
| Off-target effects. | At higher concentrations, KDM5-C70 may inhibit other metalloenzymes. To confirm on-target effects, perform rescue experiments by overexpressing a KDM5 family member. You can also use a structurally different KDM5 inhibitor as a control to see if the same phenotype is observed.[6] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture media is low (typically ≤ 0.1%) and does not affect cell viability. Always include a vehicle-only control in your experiments. | |
| Variability in results between experiments | Inconsistent cell density at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when the inhibitor is added. |
| Inhibitor instability. | Prepare fresh stock solutions of KDM5-C70 and store them appropriately (e.g., at -80°C). Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of KDM5-C70 Incubation Times and Concentrations from Published Studies
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| MM.1S myeloma cells | Cell Proliferation | 10⁻⁹ - 10⁻⁵ M | 7 days | Antiproliferative effects at elevated concentrations. |
| MM.1S myeloma cells | Western Blot (pRb) | 50 µM | 7 days | Decreased phosphorylation of retinoblastoma protein (Rb). |
| MCF7 and MDA-MB-231 breast cancer cells | Global H3K4me3 levels | 5 µM | 3 days | Significant increase in global H3K4me3 levels.[4] |
| MCF7, BT474, ZR-75-1 breast cancer cells | Colony Formation | 5 µM | Not specified | Inhibition of colony formation by 70-97%.[4] |
| iPSC-derived cardiomyocytes | H3K4me3 levels | 0.1 - 10 µM | 2 weeks | Dose-dependent increase in H3K4me3 levels. |
| SU-DHL-6 lymphoma cells | H3K4me3 levels | 10 µM | 48, 72, 96 hours | Increase in H3K4me3 levels. |
Experimental Protocols
Protocol 1: Western Blot for Global H3K4me3 Levels
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of KDM5-C70 or vehicle control (DMSO) for the chosen incubation time (e.g., 24, 48, or 72 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts (typically 5-10 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., Abcam ab8580) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Normalize the H3K4me3 signal to a loading control, such as total Histone H3.
-
Protocol 2: RT-qPCR for KDM5 Target Gene Expression
-
Cell Seeding and Treatment: Seed cells and treat with KDM5-C70 as described in the Western blot protocol.
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
Extract total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene(s) using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Visualizations
Caption: KDM5-C70 signaling pathway.
Caption: Experimental workflow for optimizing KDM5-C70 incubation.
Caption: Troubleshooting logic for KDM5-C70 experiments.
References
- 1. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5 family as therapeutic targets in breast cancer: Pathogenesis and therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JARID1/KDM5 Histone Demethylase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Potential off-target effects of KDM5-C49 and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for the potential off-target effects of the KDM5 inhibitor, KDM5-C49, and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
This compound is a chemical inhibitor of the KDM5 family of histone H3 lysine 4 (H3K4) demethylases. It is an analog of 2,4-pyridinedicarboxylic acid (2,4-PDCA). A primary concern with this compound is its low selectivity; it has been shown to inhibit not only members of the KDM5 family but also histone demethylases from the KDM4 and KDM6 families[1]. This cross-reactivity is a significant potential source of off-target effects.
Q2: I'm observing a phenotype in my cells after this compound treatment that doesn't align with known KDM5 functions. What could be the cause?
This discrepancy could be due to the off-target inhibition of KDM4 or KDM6 family members.
-
KDM4 Inhibition: Inhibition of KDM4 demethylases can lead to cellular differentiation, cell cycle arrest, and apoptosis. It has been shown to impact oncogenic pathways such as MYC and hormone-mediated signaling[2].
-
KDM6 Inhibition: Inhibition of KDM6 demethylases can also induce cell cycle arrest and apoptosis and has been linked to the induction of DNA damage[3]. It can also affect critical developmental pathways like Wnt signaling[4].
To dissect these possibilities, it is crucial to perform control experiments to verify that the observed phenotype is a direct result of KDM5 inhibition.
Q3: What are the recommended initial steps to control for off-target effects of this compound?
-
Use a More Selective Inhibitor: Whenever possible, use a more selective KDM5 inhibitor as a comparator. KDOAM-25, an amide analog of this compound's cell-permeable derivative KDM5-C70, has been reported to have high selectivity for the KDM5 family with no off-target activity on a panel of 55 other receptors and enzymes[5][6]. Comparing the cellular effects of this compound to those of KDOAM-25 can help distinguish between on-target KDM5 effects and off-target effects.
-
Perform Dose-Response and Time-Course Studies: Establish the minimal concentration and treatment duration of this compound required to observe your phenotype of interest. Off-target effects are often more pronounced at higher concentrations.
-
Validate Target Engagement: Confirm that this compound is engaging with its intended KDM5 target in your cellular system using a technique like the Cellular Thermal Shift Assay (CETSA).
Q4: How can I definitively confirm that my observed phenotype is due to KDM5 inhibition?
The gold standard for validating the on-target effects of an inhibitor is a rescue experiment. This involves depleting the target protein (e.g., a specific KDM5 family member) using a method like shRNA or CRISPR/Cas9 and then re-introducing a version of the protein that is resistant to the knockdown but should still be inhibited by this compound. If the phenotype of the inhibitor is recapitulated by the knockdown and can be reversed by the expression of the resistant protein, it provides strong evidence for on-target activity.
Quantitative Data: Inhibitor Selectivity Profile
The following table summarizes the reported inhibitory concentrations (IC50) of this compound's cell-permeable derivative, KDM5-C70, and the more selective analog, KDOAM-25, against various histone demethylases. This data highlights the differences in their selectivity profiles.
| Compound | Target | IC50 (µM) | Reference |
| KDM5-C70 | KDM5A | 0.3 | [7] |
| KDM5B | 0.3 | [7] | |
| KDM5C | 0.58 | [7] | |
| KDOAM-25 | KDM5A | 0.071 | |
| KDM5B | 0.019 | ||
| KDM5C | 0.069 | ||
| KDM5D | 0.069 | ||
| Other 2-OG Oxygenases | >4.8 | [5] | |
| Panel of 55 Receptors and Enzymes | No activity | [5] |
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase Activity Assay
This protocol can be used to determine the IC50 values of this compound or its derivatives against a panel of purified histone demethylases.
Materials:
-
Purified recombinant histone demethylase enzymes (KDM5, KDM4, KDM6 family members)
-
Methylated histone H3 peptide substrate (e.g., H3K4me3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2), 2-oxoglutarate (α-KG), Ascorbic acid
-
This compound or other test inhibitors
-
Detection reagent (e.g., Formaldehyde detection kit or antibody-based detection of demethylated product)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In the assay plate, add the assay buffer, followed by the histone demethylase enzyme.
-
Add the inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding a mixture of the histone peptide substrate and cofactors.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound or other test inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibody against the target KDM5 protein
-
Western blot reagents and equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the inhibitor or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the target KDM5 protein in the soluble fraction by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: shRNA-Mediated Rescue Experiment
This experiment is designed to confirm that the observed cellular phenotype is a direct result of inhibiting the intended KDM5 target.
Materials:
-
Cell line of interest
-
Lentiviral vectors expressing shRNA against the target KDM5 gene and a non-targeting control shRNA.
-
An expression vector for the target KDM5 protein with silent mutations in the shRNA-binding site, making it resistant to the shRNA. This vector should also contain a selectable marker.
-
Transfection/transduction reagents.
-
This compound.
-
Reagents for the specific phenotypic assay.
Procedure:
-
Generate Stable Knockdown Cell Lines: Transduce the cells with the lentiviral vectors expressing the KDM5-targeting shRNA or the non-targeting control shRNA. Select for stable integrants using the appropriate antibiotic.
-
Confirm Knockdown: Verify the knockdown of the target KDM5 protein in the selected cell lines by Western blot or qPCR.
-
Phenotypic Analysis of Knockdown: Perform the phenotypic assay on the knockdown and control cell lines to confirm that the knockdown recapitulates the phenotype observed with this compound treatment.
-
Rescue with shRNA-Resistant Construct: Transfect the stable knockdown cells with the shRNA-resistant KDM5 expression vector. Select for cells that have successfully incorporated the rescue construct.
-
Confirm Re-expression: Verify the expression of the shRNA-resistant KDM5 protein by Western blot.
-
Phenotypic Analysis of Rescued Cells: Perform the phenotypic assay on the rescued cells. The reversal of the knockdown phenotype in the rescued cells confirms that the phenotype is on-target.
-
Inhibitor Treatment of Rescued Cells: Treat the rescued cells with this compound and perform the phenotypic assay. The re-emergence of the phenotype upon inhibitor treatment in the rescued cells provides further strong evidence for on-target activity.
Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 7. KDM5-C70 Datasheet DC Chemicals [dcchemicals.com]
Why is KDM5-C70 used instead of KDM5-C49 for cellular assays?
This technical support guide addresses the critical question of why KDM5-C70 is the preferred compound for cellular assays over its parent compound, KDM5-C49. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview, including frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between KDM5-C70 and this compound?
KDM5-C70 is the cell-permeable ethyl ester prodrug of this compound. This compound is a potent, pan-inhibitor of the KDM5 family of histone lysine demethylases. However, due to a highly polar carboxylate group, this compound has poor cell permeability, limiting its efficacy in cellular-based experiments. KDM5-C70 was specifically designed to overcome this limitation.
Q2: How does KDM5-C70 work in a cellular context?
KDM5-C70 readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, converting it into the active inhibitor, this compound. This compound then inhibits the demethylase activity of KDM5 enzymes (KDM5A, KDM5B, KDM5C, and KDM5D). This inhibition leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.
Q3: Why is KDM5-C70 used instead of this compound in cellular assays?
The superior cell permeability of KDM5-C70 is the key reason for its use in cellular assays. While this compound is potent in biochemical assays with purified enzymes, it is largely ineffective in whole-cell systems because it cannot efficiently reach its intracellular target. KDM5-C70, as a prodrug, effectively delivers the active compound, this compound, into the cell.
Q4: What are the downstream cellular effects of KDM5-C70 treatment?
By increasing H3K4me3 levels, KDM5-C70 can induce a variety of cellular responses, depending on the cell type and context. Observed effects include:
-
Antiproliferative effects: Inhibition of cell growth has been noted in various cancer cell lines, including multiple myeloma and breast cancer.[1][2]
-
Cell cycle arrest: KDM5-C70 treatment can lead to a decrease in the phosphorylation of the retinoblastoma protein (Rb), indicating an impairment of cell cycle progression.
-
Induction of differentiation: In neural stem cells, KDM5-C70 has been shown to promote astrocyte differentiation.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for KDM5-C70 and this compound, highlighting the difference in their potencies in biochemical versus cellular settings.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | KDM5A | Biochemical | 40 nM | [MCE Bio] |
| KDM5B | Biochemical | 160 nM | [MCE Bio] | |
| KDM5C | Biochemical | 100 nM | [MCE Bio] | |
| KDM5-C70 | MM.1S Myeloma Cells | Antiproliferation | ~20 µM | [MedChemExpress] |
| MCF7 Breast Cancer Cells | Colony Formation Inhibition | 85% inhibition at 5 µM | [2] | |
| BT474 Breast Cancer Cells | Colony Formation Inhibition | 97% inhibition at 5 µM | [2] | |
| ZR-75-1 Breast Cancer Cells | Colony Formation Inhibition | 70% inhibition at 5 µM | [2] |
Experimental Protocols & Methodologies
Below are generalized protocols for using KDM5-C70 in cellular assays. Specific concentrations and incubation times should be optimized for your cell line and experimental goals.
Cell Proliferation Assay (e.g., using MM.1S Myeloma Cells)
-
Cell Seeding: Seed MM.1S myeloma cells at a density of 5 x 104 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of KDM5-C70 in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 50 µM).
-
Treatment: Add the diluted KDM5-C70 or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the cells for 7 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the EC50 value, which is the concentration of KDM5-C70 that causes a 50% reduction in cell viability.
Western Blot for H3K4me3 Levels
-
Cell Treatment: Treat your cells of interest with KDM5-C70 (e.g., 5-50 µM) or DMSO for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Isolate histones from the treated cells using a histone extraction kit or a suitable protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me3. Also, probe for a loading control such as total Histone H3.
-
Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon KDM5-C70 treatment.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts behind the use of KDM5-C70 in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity of KDM5-C70 in long-term cell culture
Welcome to the KDM5-C70 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of KDM5-C70 in long-term cell culture experiments, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is KDM5-C70 and what is its mechanism of action?
A1: KDM5-C70 is a cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A-D).[1] It is an ethyl ester prodrug of KDM5-C49, which is more readily able to cross the cell membrane. Once inside the cell, esterases convert KDM5-C70 to its active form, this compound. The primary mechanism of action is the inhibition of the demethylase activity of KDM5 enzymes, which specifically remove methyl groups from histone H3 at lysine 4 (H3K4).[2] This inhibition leads to a global increase in the levels of trimethylated H3K4 (H3K4me3), a histone mark associated with active gene transcription.[1][3] This alteration in the epigenetic landscape can lead to anti-proliferative effects in various cancer cell lines.[1]
Q2: What are the typical working concentrations for KDM5-C70 in cell culture?
A2: The optimal concentration of KDM5-C70 is highly dependent on the cell line and the desired experimental outcome. Based on published studies, effective concentrations can range from the low micromolar (1-10 µM) to higher concentrations (up to 50 µM) for observing significant anti-proliferative effects.[1][3] For long-term studies, it is crucial to determine the minimal effective concentration that achieves the desired biological effect (e.g., increased H3K4me3) without inducing significant cytotoxicity. A dose-response experiment is strongly recommended to establish the optimal concentration for your specific cell line.
Q3: I am observing significant cell death in my long-term culture with KDM5-C70. What are the potential causes?
A3: Significant cell death in long-term cultures treated with KDM5-C70 can be attributed to several factors:
-
High Concentration: The concentration of KDM5-C70 may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.
-
Prolonged Exposure: Continuous exposure to a high concentration of any small molecule inhibitor can lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to KDM5 inhibition.
-
Solvent Toxicity: If using DMSO as a solvent, ensure the final concentration in the culture medium is non-toxic (typically below 0.5%).
-
On-Target Toxicity: The intended biological effect of KDM5 inhibition, while detrimental to cancer cells, may also impact the viability of certain cell types over extended periods.
Q4: How can I monitor the toxicity of KDM5-C70 in my experiments?
A4: Regular monitoring of cell health is critical. This can be achieved through a combination of qualitative and quantitative methods:
-
Microscopic Examination: Regularly observe cell morphology, adherence (for adherent cells), and confluence. Look for signs of stress such as rounding, detachment, and debris in the culture medium.
-
Viability Assays: Periodically perform cell viability assays such as MTT, MTS, or resazurin-based assays to quantify the metabolically active cell population.
-
Cytotoxicity Assays: To measure cell death more directly, consider using an LDH release assay, which quantifies membrane integrity, or a Caspase-Glo 3/7 assay to measure apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Start with a broad range of concentrations. |
| Cell line is highly sensitive. | Consider using a lower starting concentration or a more resistant cell line if appropriate for the experimental goals. | |
| Solvent toxicity. | Ensure the final DMSO concentration is below 0.5%. Run a vehicle-only control to assess solvent effects. | |
| Gradual increase in cell death over several days/weeks. | Cumulative toxicity from continuous exposure. | Implement a pulsed-dosing strategy (e.g., 3 days on, 2 days off with fresh medium). |
| Depletion of essential nutrients in the medium. | Increase the frequency of media changes. | |
| Selection of a resistant cell population. | This is a biological outcome that may need to be characterized rather than avoided. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Standardize cell seeding density to ensure consistent cell numbers at the start of each experiment. |
| Degradation of KDM5-C70 stock solution. | Prepare fresh stock solutions regularly and store them appropriately (e.g., aliquoted at -80°C).[1] | |
| Inconsistent incubation times. | Ensure consistent timing of treatments and assays. | |
| No observable effect of KDM5-C70. | Inhibitor concentration is too low. | Confirm the activity of your KDM5-C70 stock by performing a western blot for H3K4me3 in a sensitive cell line at a known effective concentration. |
| Cell line is resistant. | Not all cell lines are sensitive to KDM5 inhibition. Consider screening a panel of cell lines to find a responsive model. | |
| Poor cell permeability in your specific cell line. | While KDM5-C70 is designed to be cell-permeable, efficiency can vary. Confirm target engagement by measuring H3K4me3 levels. |
Quantitative Data Summary
Table 1: Reported EC50/IC50 Values for KDM5-C70 and Comparators
| Cell Line | Compound | Assay Duration | EC50/IC50 (µM) | Reference |
| MM.1S (Multiple Myeloma) | KDM5-C70 | 7 days | ~20 (estimated 50% reduction in viability) | [1] |
| SU-DHL-6 (DLBCL) | KDM5-C70 | 5 days | >10 | [3] |
| OCI-LY-18 (DLBCL) | KDM5-C70 | 5 days | >10 | [3] |
| MCF-7 (Breast Cancer) | CPI-455 (KDM5 inhibitor) | Not Specified | >20 | [4] |
| T-47D (Breast Cancer) | CPI-455 (KDM5 inhibitor) | Not Specified | >20 | [4] |
| EFM-19 (Breast Cancer) | CPI-455 (KDM5 inhibitor) | Not Specified | >20 | [4] |
Note: EC50/IC50 values are highly context-dependent and can vary based on the assay, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of KDM5-C70 on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
KDM5-C70 stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of KDM5-C70 in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest KDM5-C70 concentration) and a no-treatment control.
-
Remove the old medium and add 100 µL of the compound dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for long-term studies with appropriate media changes).
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate and treated with KDM5-C70 as described above.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
Lysis buffer (often included in the kit) to generate a maximum LDH release control.
-
Plate reader (absorbance at 490 nm and 680 nm).
Procedure:
-
Prepare Controls: In addition to your experimental wells, prepare:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.[6]
-
Background control: Culture medium alone.
-
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[7]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well.[6]
-
Readout: Measure the absorbance at 490 nm and 680 nm (for background subtraction).[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the LDH release in treated samples to the spontaneous and maximum release controls.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
Cells cultured in a 96-well white-walled plate and treated with KDM5-C70.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminometer.
Procedure:
-
Equilibration: Allow the plate with treated cells and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[8]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-3 hours.[9]
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Technical Support Center: Optimizing KDM5-C70 to KDM5-C49 Conversion in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the intracellular conversion of the prodrug KDM5-C70 to its active metabolite, KDM5-C49. Inefficient conversion can lead to variability in experimental results and misinterpretation of the compound's efficacy. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable data.
I. Understanding the Conversion Pathway
KDM5-C70 is a cell-permeable ethyl ester prodrug designed to deliver the active pan-KDM5 inhibitor, this compound, into cells. The conversion is a critical step for the compound's activity, as this compound is the molecule that directly interacts with and inhibits the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). This enzymatic conversion is carried out by intracellular carboxylesterases (CES).
The efficiency of this conversion is dependent on the activity of these esterases, which can vary significantly between different cell types.
Caption: Intracellular conversion and action of KDM5-C70.
II. Troubleshooting Guide
This section addresses common issues encountered during experiments with KDM5-C70 that may be related to inefficient conversion to this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in experimental results between different cell lines. | Differential Carboxylesterase (CES) Activity: Cell lines possess varying levels of CES1 and CES2, the primary enzymes responsible for prodrug hydrolysis. | 1. Assess CES Activity: Perform a qualitative or quantitative esterase activity assay on your panel of cell lines (see Protocol 1). 2. Select Appropriate Cell Lines: Choose cell lines with robust esterase activity for your primary experiments. 3. Normalize to a Positive Control: If using a cell line with known low CES activity, include a positive control cell line with high activity to benchmark your results. |
| Lower than expected efficacy of KDM5-C70 in a specific cell line. | Low Intracellular CES Activity: The cell line may have inherently low levels of the necessary carboxylesterases to efficiently convert KDM5-C70 to this compound. | 1. Confirm Low CES Activity: Use the esterase activity assay (Protocol 1). 2. Increase Incubation Time: Extend the duration of KDM5-C70 treatment to allow for more time for the conversion to occur. 3. Consider Direct Treatment with this compound (in cell lysates): For biochemical assays using cell lysates, direct application of this compound can bypass the need for conversion. Note that this compound has poor cell permeability and is not suitable for treating intact cells. 4. Quantify Intracellular Compounds: Use HPLC-MS/MS to measure the intracellular concentrations of both KDM5-C70 and this compound to directly assess conversion efficiency (see Protocol 2). |
| Inconsistent results within the same cell line across different experiments. | Variations in Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence cellular metabolism and esterase activity. | 1. Standardize Cell Culture Protocols: Ensure consistency in seeding density, growth phase at the time of treatment, and passage number. 2. Serum Concentration: Be aware that serum contains esterases that can hydrolyze KDM5-C70 extracellularly. If possible, reduce serum concentration during the treatment period or use serum-free media, ensuring this does not adversely affect cell health. |
| Compound precipitation in media. | Solubility Issues: KDM5-C70 may have limited solubility in certain media formulations, especially at higher concentrations. | 1. Optimize Dissolution: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the media. The final DMSO concentration should typically be below 0.5%. 2. Pre-warm Media: Add the compound to pre-warmed media and mix thoroughly. 3. Check for Precipitates: Visually inspect the media for any signs of precipitation before adding it to the cells. |
III. Frequently Asked Questions (FAQs)
Q1: Which specific enzymes are responsible for the KDM5-C70 to this compound conversion?
A1: The conversion of KDM5-C70, an ethyl ester prodrug, is primarily catalyzed by intracellular carboxylesterases (CES). Based on substrate specificities, CES1 is the most likely isozyme responsible for this conversion, as it preferentially hydrolyzes substrates with a small alcohol group (ethanol is released from KDM5-C70) and a larger acyl group. However, the contribution of CES2 in certain cell types cannot be entirely ruled out.
Q2: How can I determine if my cell line has sufficient esterase activity for efficient conversion?
A2: You can perform a simple and rapid qualitative assay using a fluorogenic substrate like Calcein-AM. Cells with high esterase activity will exhibit a strong fluorescent signal. For a more quantitative measure, you can use a commercially available esterase activity assay kit or develop an in-house assay using a substrate like p-nitrophenyl acetate (pNPA) and measure the product formation spectrophotometrically. Refer to Protocol 1 for a general procedure.
Q3: Can I use this compound directly on my cells?
A3: this compound has poor cell permeability due to its charged carboxylic acid group. Therefore, it is not recommended for use in intact, live cells as it will not efficiently reach its intracellular target. KDM5-C70 is the appropriate compound for cellular assays. This compound can be used in biochemical assays with cell lysates or purified enzymes.
Q4: Does the serum in my cell culture media affect the conversion?
A4: Yes, fetal bovine serum (FBS) and other sera contain esterases that can hydrolyze KDM5-C70 in the culture medium before it enters the cells. This can reduce the effective intracellular concentration of the prodrug. If you suspect this is an issue, consider reducing the serum concentration or using serum-free medium during the KDM5-C70 treatment, provided your cells can tolerate these conditions.
Q5: What is a typical concentration range and incubation time for KDM5-C70 treatment?
A5: The effective concentration of KDM5-C70 can vary widely depending on the cell line and the biological endpoint being measured. Typical concentrations range from 1 µM to 20 µM. Incubation times can range from 24 to 72 hours or longer, depending on the desired effect and the rate of conversion in the specific cell line. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
IV. Experimental Protocols
Protocol 1: Qualitative Assessment of Intracellular Esterase Activity using Calcein-AM
This protocol provides a quick and straightforward method to visually assess the relative esterase activity in your cell line(s).
Materials:
-
Cells of interest plated in a multi-well plate suitable for fluorescence microscopy
-
Calcein-AM (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence microscope with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Plating: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Calcein-AM Working Solution: Prepare a 1 µM working solution of Calcein-AM in serum-free medium. Protect the solution from light.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the Calcein-AM working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Washing:
-
Aspirate the Calcein-AM solution.
-
Wash the cells twice with PBS.
-
-
Visualization: Add fresh PBS or medium to the wells and immediately visualize the cells under a fluorescence microscope.
-
Interpretation: Cells with high esterase activity will cleave the AM ester group from Calcein-AM, rendering it fluorescent (green). The intensity of the green fluorescence is proportional to the intracellular esterase activity.
Caption: Workflow for assessing esterase activity with Calcein-AM.
Protocol 2: General Workflow for Quantification of Intracellular KDM5-C70 and this compound by HPLC-MS/MS
This protocol outlines the key steps for the quantitative analysis of KDM5-C70 and its active metabolite this compound in cell lysates. Note that specific parameters for the HPLC and mass spectrometer will need to be optimized for your particular instrument.
Materials:
-
Cells treated with KDM5-C70 and control (untreated) cells
-
Ice-cold PBS
-
Cell scraper
-
Acetonitrile with 0.1% formic acid (lysis and precipitation solution)
-
Internal standard (a structurally similar compound not present in the sample)
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a defined volume of the lysis and precipitation solution (e.g., 200 µL for a 6-well plate well).
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Precipitation and Lysate Clarification:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the compounds of interest.
-
-
Sample Analysis by HPLC-MS/MS:
-
Inject a defined volume of the supernatant onto the HPLC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column to separate KDM5-C70 and this compound. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for KDM5-C70, this compound, and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve for both KDM5-C70 and this compound using known concentrations of the pure compounds.
-
Quantify the amount of each compound in the cell lysates by comparing their peak areas to the standard curves, normalized to the internal standard and cell number or protein concentration.
-
Caption: Workflow for HPLC-MS/MS quantification of intracellular compounds.
V. Logical Relationships for Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting experiments involving KDM5-C70.
Caption: A logical workflow for troubleshooting KDM5-C70 experiments.
Technical Support Center: Control Experiments for Studying the Effects of K-C70
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KDM5-C70. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is KDM5-C70 and what is its primary mechanism of action?
KDM5-C70 is a cell-permeable small molecule that acts as a pan-inhibitor of the KDM5 (also known as JARID1) family of histone demethylases.[1][2] It is a prodrug that is hydrolyzed by intracellular esterases into its active form, KDM5-C49.[2] The KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are responsible for removing trimethylation and dimethylation from lysine 4 on histone H3 (H3K4me3 and H3K4me2). By inhibiting these enzymes, KDM5-C70 leads to a global increase in H3K4me3 levels, a histone mark generally associated with active gene transcription.[2][3]
Q2: What is a suitable negative control for KDM5-C70 in my experiments?
A critical aspect of working with small molecule inhibitors is the use of appropriate negative controls to ensure that the observed phenotype is a direct result of target inhibition and not due to off-target effects of the chemical compound.
-
Ideal Control: The ideal negative control is a structurally highly similar but inactive analog of KDM5-C70. At present, a commercially available, validated inactive analog for the KDM5-C70 scaffold is not widely documented.
-
Alternative Genetic Controls: In the absence of a chemical negative control, genetic approaches are highly recommended:
-
KDM5 Knockout (KO) or Knockdown (KD) Cells: The most robust control is to use cell lines in which one or more KDM5 isoforms have been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA or shRNA).[4] The phenotypic effects of KDM5-C70 should be significantly diminished in these cells compared to their wild-type counterparts.
-
Catalytically Inactive KDM5 Mutant: Expressing a catalytically inactive mutant of a KDM5 enzyme can also serve as a control to distinguish between the enzymatic and potential scaffolding functions of the protein.[4]
-
Q3: What is the recommended working concentration and solvent for KDM5-C70?
KDM5-C70 is typically soluble in dimethyl sulfoxide (DMSO).[2] For cellular assays, a working concentration range of 1-10 µM is commonly used.[2] However, the optimal concentration is cell-type dependent and should be determined empirically. It is advisable to perform a dose-response curve to identify the lowest concentration that elicits the desired biological effect.
Troubleshooting Common Experimental Issues
Q4: I am not observing an increase in global H3K4me3 levels after KDM5-C70 treatment. What could be the issue?
Several factors could contribute to a lack of detectable increase in global H3K4me3 levels:
-
Suboptimal Concentration: The concentration of KDM5-C70 may be too low for your specific cell line. It is recommended to perform a dose-response experiment, for example, treating cells with a range of concentrations from 0.5 µM to 20 µM.
-
Insufficient Treatment Duration: The treatment time may be too short. An increase in H3K4me3 can typically be observed after 24-72 hours of treatment.
-
Cellular Esterase Activity: KDM5-C70 is a prodrug that requires intracellular esterases to be converted to its active form, this compound. Cell lines with low esterase activity may show a reduced response.
-
Western Blotting Issues: Problems with the Western blot protocol, such as inefficient histone extraction, poor antibody quality, or incorrect transfer conditions, can lead to a failure to detect changes in H3K4me3. Ensure your protocol is optimized for histone analysis.
Q5: I am observing significant cell death at my desired working concentration of KDM5-C70. How can I mitigate this?
KDM5-C70 has been shown to have anti-proliferative and cytotoxic effects in various cancer cell lines.[1] If you are observing excessive cell death:
-
Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value for your cell line and choose a concentration that inhibits KDM5 activity without causing widespread cell death for your desired experimental timeframe.
-
Reduce Treatment Duration: Shorter treatment times may be sufficient to observe changes in H3K4me3 levels and gene expression without inducing significant cytotoxicity.
-
Use a Lower, Sub-maximal Concentration: Even a modest increase in H3K4me3 may be sufficient to elicit a biological response.
Q6: My ChIP-seq results after KDM5-C70 treatment show widespread changes in H3K4me3, but only a small number of genes show altered expression. Is this expected?
Yes, this is a commonly observed phenomenon with KDM5 inhibitors. While KDM5-C70 can induce a global increase in H3K4me3 at thousands of gene promoters, this does not always directly correlate with widespread changes in gene expression.[5] The relationship between H3K4me3 and transcription is complex, and other regulatory factors are involved. It is also important to note that KDM5 proteins may have functions beyond their catalytic activity that are not affected by KDM5-C70.[5]
Q7: I am observing a phenotype that seems unrelated to histone demethylation. Could KDM5-C70 have off-target effects?
While KDM5 inhibitors like KDOAM-25 (an analog of KDM5-C70) have been shown to be highly selective against other 2-oxoglutarate-dependent oxygenases and a panel of other receptors and enzymes, the possibility of off-target effects should always be considered.[6][7]
-
Crucial Controls: To address this, it is imperative to use the genetic controls mentioned in Q2 (KDM5 KO/KD cells). If the phenotype persists in these cells upon treatment with KDM5-C70, it is likely an off-target effect.
-
Phenotypic Rescue: A rescue experiment, where you reintroduce a wild-type KDM5 enzyme into KO cells and observe a reversal of the phenotype, can further validate that the effect is on-target.
Data Presentation
Table 1: In Vitro Inhibitory Activity of KDM5-C70 and its active form this compound
| Compound | Target | IC50 (µM) | Reference |
| KDM5-C70 | KDM5A | 0.3 | [8] |
| KDM5B | 0.3 | [8] | |
| KDM5C | 0.58 | [8] | |
| This compound | KDM5A | 0.04 | [9] |
| KDM5B | 0.16 | [9] | |
| KDM5C | 0.1 | [9] |
Table 2: Cellular Activity of KDM5-C70 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MM.1S | Multiple Myeloma | Proliferation | Estimated 50% reduction | ~20 µM | [1] |
| MCF-7 | Breast Cancer | Proliferation | IC50 | < 1 µM | |
| UKF-NB-4 | Neuroblastoma | Cytotoxicity | IC50 of Cisplatin | 37.5 µM | [10] |
| UKF-NB-4CDDP | Neuroblastoma (Cisplatin-resistant) | Cytotoxicity | IC50 of Cisplatin | 150 µM | [10] |
| LNCaP | Prostate Cancer | Proliferation | - | Proliferation loss at 3 days | [4] |
| C4-2 | Prostate Cancer | Proliferation | - | Proliferation loss at 3 days | [4] |
| 22RV1 | Prostate Cancer | Proliferation | - | Proliferation loss at 3 days | [4] |
Experimental Protocols
Protocol 1: Western Blot for Global H3K4me3 Levels
-
Cell Lysis and Histone Extraction:
-
Treat cells with KDM5-C70 or vehicle control (DMSO) for the desired time and concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For histone extraction, an acid extraction protocol is recommended. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with NaOH.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H3K4me3 signal to a loading control, such as total Histone H3.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3
-
Cell Treatment and Cross-linking:
-
Treat cells with KDM5-C70 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to assess H3K4me3 enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Protocol 3: Cell Viability/Proliferation Assay (MTT/MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of KDM5-C70 or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
-
Addition of Reagent:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of KDM5-C70.
Caption: General experimental workflow for studying KDM5-C70 effects.
Caption: Logical framework for validating on-target effects of KDM5-C70.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 5. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5-C70 Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypic Changes After KDM5-C70 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected phenotypic changes observed during experiments with the KDM5 inhibitor, KDM5-C70.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with KDM5-C70. The guides are presented in a question-and-answer format to provide clear and actionable advice.
Question 1: After KDM5-C70 treatment, I observed a significant decrease in cell viability in my cancer cell line, which was much stronger than the expected anti-proliferative effect. What could be the cause?
Answer:
An unexpectedly potent cytotoxic effect can stem from several factors, ranging from experimental conditions to the specific biology of your cell line. Here is a troubleshooting workflow to identify the potential cause:
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Verify KDM5-C70 Concentration and Handling:
-
Concentration: Double-check your calculations and the final concentration used. KDM5-C70 is an ethyl ester prodrug of KDM5-C49, and its effective concentration can vary between cell lines[1][2]. Typical in vitro concentrations range from 1-10 µM[2].
-
Solubility and Storage: KDM5-C70 is soluble in DMSO up to 100 mM[2]. Ensure the stock solution is properly stored at -20°C or -80°C to prevent degradation[1]. Repeated freeze-thaw cycles should be avoided[1].
-
-
Control for Solvent Toxicity:
-
Run a vehicle control with the same concentration of DMSO (or other solvent) used to deliver KDM5-C70 to ensure that the observed cytotoxicity is not due to the solvent.
-
-
Assess On-Target Effect:
-
Investigate Cell Cycle Arrest:
-
KDM5-C70 treatment can lead to impaired cell cycle progression, indicated by decreased phosphorylation of the retinoblastoma protein (Rb)[1]. Perform cell cycle analysis using propidium iodide staining and flow cytometry to see if a strong cell cycle arrest is induced, which could lead to cell death in some cancer types.
-
-
Explore Apoptosis Induction:
-
The potent effect might be due to the induction of apoptosis. Perform an Annexin V/PI assay to quantify apoptotic and necrotic cells.
-
Question 2: My non-cancerous cell line is showing unexpected differentiation into a different cell type after KDM5-C70 treatment. How can I confirm and understand this phenomenon?
Answer:
KDM5 family members are crucial for determining cell fate, and their inhibition can indeed trigger differentiation[4][5]. For example, KDM5-C70 has been shown to induce astrocytogenesis in neural stem cells (NSCs)[4][5].
Experimental Workflow: Investigating Unexpected Differentiation
Caption: Workflow for investigating unexpected cell differentiation.
-
Confirm On-Target Activity: As a first step, verify the increase in global H3K4me3 levels via Western blot to ensure the observed phenotype is linked to KDM5 inhibition.
-
Characterize the New Phenotype:
-
Morphology: Document the changes in cell morphology using microscopy.
-
Marker Expression: Use immunofluorescence or qPCR to check for the expression of well-established markers for the suspected cell lineage. For instance, if you suspect astrocytic differentiation, check for Glial Fibrillary Acidic Protein (GFAP) expression[4].
-
-
Investigate Underlying Signaling Pathways:
-
KDM5-C70-induced differentiation can be linked to specific signaling pathways. For example, in NSCs, it activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway[5]. Analyze the phosphorylation status and expression levels of key proteins in suspected pathways (e.g., STAT3).
-
-
Explore Global Cellular Changes:
-
Unexpected differentiation can be linked to broader metabolic reprogramming. Studies have shown that KDM5-C70 can alter phospholipid metabolism, specifically attenuating phosphatidylethanolamine (PE) biosynthesis pathways during astrocytogenesis[4]. Consider performing metabolomic or lipidomic analyses to uncover such changes.
-
Question 3: I am not observing the expected anti-proliferative effect of KDM5-C70 in my cancer cell line. What should I check?
Answer:
The lack of an expected phenotype can be as informative as an unexpected one. Here’s a guide to troubleshoot this issue.
Troubleshooting Decision Tree: No Phenotypic Effect
Caption: Decision tree for troubleshooting lack of effect.
-
Confirm Compound Activity and On-Target Effect:
-
Perform a Western blot to check for increased H3K4me3 levels. If there is no change, your compound may be inactive due to improper storage or handling, or the concentration used may be too low. Consider performing a dose-response experiment. The anti-proliferative effects of KDM5-C70 can be observed at elevated concentrations after several days of treatment[1].
-
-
Assess KDM5 Expression Levels:
-
Your cell line may not express the KDM5 family members (KDM5A, B, C, D) at a high enough level for their inhibition to have a significant anti-proliferative effect. Check the expression levels of KDM5 proteins via Western blot or qPCR.
-
-
Consider Resistance Mechanisms:
-
Cancer cells can have intrinsic or acquired resistance to epigenetic modulators. There might be compensatory mechanisms at play. For instance, the cellular context, such as the status of pRb or MYC, can influence the outcome of KDM5 inhibition[6].
-
-
Review Treatment Duration:
-
The anti-proliferative effects of KDM5-C70 may require a longer treatment duration. For example, in MM.1S myeloma cells, effects were noted after 7 days of treatment[1].
-
FAQs
Q1: What is the primary mechanism of action of KDM5-C70?
A1: KDM5-C70 is a cell-permeable, pan-inhibitor of the KDM5 (also known as JARID1) family of histone demethylases[1][2]. Its primary function is to block the enzymatic activity of KDM5 proteins, which are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4)[7]. This inhibition leads to a global increase in the levels of trimethylated H3K4 (H3K4me3), a histone mark generally associated with active gene transcription[1][2][7].
KDM5-C70 Mechanism of Action
Caption: Mechanism of KDM5-C70 action.
Q2: What are the recommended storage and handling conditions for KDM5-C70?
A2: KDM5-C70 should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month[1].
Q3: Are there known off-target effects of KDM5-C70?
A3: KDM5-C70 is a pan-KDM5 inhibitor, meaning it inhibits all members of the KDM5 family (A, B, C, and D). While it shows selectivity for the KDM5 family over other histone demethylase families like KDM4 and KDM6[3], its effects are not specific to a single KDM5 isoform. Some unexpected phenotypes, such as changes in lipid metabolism, could be considered off-target in the sense that they are not the primary intended effect on histone methylation, but they appear to be a downstream consequence of KDM5 inhibition[4].
Q4: What are the typical concentrations of KDM5-C70 used in cell culture experiments?
A4: The effective concentration of KDM5-C70 can vary depending on the cell line and the duration of treatment. Commonly used concentrations in vitro range from 1 µM to 10 µM[2]. In some cell lines, concentrations up to 50 µM have been used for specific assays[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Summary of Reported Cellular Effects of KDM5-C70
| Cell Line Type | Concentration | Duration | Observed Phenotypic Effect | Reference |
| MM.1S myeloma cells | ~20 µM | 7 days | Antiproliferative effect, decreased Rb phosphorylation | [1] |
| MCF7, MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Increased global H3K4me3 levels | [2][3] |
| Rat Neural Stem Cells | Not specified | Not specified | Induced astrocytogenesis, activation of JAK-STAT3 signaling | [4][5] |
| iPSC-derived Cardiomyocytes | Not specified | Not specified | Enhanced maturation, increased oxygen consumption | [4] |
| KMT2D mutant Lymphoma cells | Not specified | Not specified | Reduced proliferation | [8][9] |
Experimental Protocols
Protocol 1: Western Blot for Global H3K4me3 Levels
-
Cell Lysis:
-
Treat cells with KDM5-C70 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear chromatin and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize H3K4me3 levels to total H3.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of KDM5-C70 and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, mix, and measure luminescence.
-
-
Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Preparation: Harvest cells after treatment with KDM5-C70, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The KDM5 Inhibitor KDM5-C70 Induces Astrocyte Differentiation in Rat Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Validation & Comparative
Validating KDM5 Target Engagement of KDM5-C49 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of KDM5-C49, a potent inhibitor of the KDM5 family of histone demethylases. We present supporting experimental data for this compound and alternative inhibitors, detailed experimental protocols for key validation assays, and visualizations to elucidate critical pathways and workflows.
Introduction to KDM5 and this compound
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are histone lysine demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly H3K4me3 and H3K4me2.[1] These modifications are crucial for regulating gene expression, and dysregulation of KDM5 activity is implicated in various cancers.[2][3][4] KDM5 inhibitors, therefore, represent a promising avenue for cancer therapy.[3]
This compound is a potent and selective inhibitor of the KDM5 family.[1] Validating that this compound effectively engages its KDM5 target within a cellular context is a critical step in its development as a therapeutic agent. This guide explores and compares the primary methods for assessing this target engagement.
Quantitative Comparison of KDM5 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other representative KDM5 inhibitors against various KDM5 family members. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Selectivity Notes | Reference |
| This compound | 40 | 160 | 100 | - | Potent pan-KDM5 inhibitor. Showed weaker activity against KDM4A and minimal inhibition of KDM6A/B.[1] | [1] |
| KDM5-C70 | ~360-800 | ~1440-3200 | ~900-2000 | - | Cell-permeable prodrug of this compound. | [1] |
| CPI-455 | 10 | - | - | - | Pan-KDM5 inhibitor. | [5] |
| KDOAM-25 | 71 | 19 | 69 | 69 | Highly selective pan-KDM5 inhibitor. | |
| Compound 48 | - | - | - | - | A KDM5 inhibitor developed by Constellation Pharmaceuticals. | [6] |
| KDM5-inh1 | - | - | - | - | A potent KDM5 inhibitor from EpiTherapeutics/Gilead. | [6] |
Key Experimental Protocols for Target Validation
Validating KDM5 target engagement in cells can be achieved through a variety of methods. Here, we detail the protocols for three widely used assays: a biochemical assay to measure enzymatic activity, the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in cells, and the NanoBRET™ assay for quantifying intracellular target engagement.
KDM5 Biochemical Activity Assay
This assay directly measures the enzymatic activity of KDM5 proteins and the inhibitory effect of compounds like this compound in a controlled, in vitro setting.
Principle: The demethylase activity of KDM5 is measured by detecting the formaldehyde produced during the demethylation of a histone H3K4me3 peptide substrate.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human KDM5A, KDM5B, KDM5C, or KDM5D enzymes.
-
Biotinylated histone H3 (1-21) K4me3 peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM α-ketoglutarate, 50 µM FeSO4, 2 mM L-ascorbic acid, 0.01% Tween-20).
-
This compound and other test inhibitors dissolved in DMSO.
-
Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase-coupled assay).
-
384-well assay plates.
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant KDM5 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 5 µL of the H3K4me3 peptide substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the formaldehyde detection reagent according to the manufacturer's instructions.
-
Incubate to allow for signal development.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a ligand, such as this compound, to its target protein, KDM5, can increase the protein's resistance to heat-induced denaturation. This thermal stabilization is detected by quantifying the amount of soluble protein remaining after heating.[7]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation and Quantification of Soluble Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble KDM5 protein in the supernatant using Western blotting or an immunoassay like ELISA or AlphaScreen®.
-
For Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target KDM5 protein. Use a loading control (e.g., GAPDH) to normalize the data.
-
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble KDM5 protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and varying the inhibitor concentration to determine the EC50 for thermal stabilization.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KDM5 protein (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor). When a test compound like this compound binds to the KDM5-NanoLuc® fusion protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[8]
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Generate a cell line (e.g., HEK293T) that transiently or stably expresses a fusion protein of the target KDM5 isoform and NanoLuc® luciferase.
-
Plate the cells in a white, 96-well assay plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a suitable fluorescent tracer for KDM5.
-
Add the test compound to the cells and incubate for a period to allow for cell entry and target binding (e.g., 2 hours at 37°C).
-
Add the fluorescent tracer to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
-
Measure the donor emission (at ~450 nm) and the acceptor emission (at ~610 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the this compound concentration.
-
A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and, therefore, target engagement.
-
Determine the IC50 value from the dose-response curve, which reflects the intracellular potency of the inhibitor.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
KDM5 Signaling Pathway in Cancer
Caption: Inhibition of KDM5 by this compound prevents demethylation of H3K4me3, leading to the expression of tumor suppressor genes and subsequent anti-cancer effects.
Experimental Workflow for CETSA
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Decision Tree for Selecting a Target Validation Assay
Caption: A decision tree to guide the selection of the most appropriate assay for validating KDM5 target engagement based on the experimental question.
Conclusion
Validating the cellular target engagement of this compound is essential for its preclinical and clinical development. This guide has provided a comparative overview of key methodologies, including biochemical assays, CETSA, and NanoBRET™. The choice of assay will depend on the specific research question, available resources, and the desired level of detail regarding the inhibitor's interaction with its target. By employing these robust methods, researchers can confidently establish the on-target activity of this compound and other KDM5 inhibitors, paving the way for their potential use as novel cancer therapeutics.
References
- 1. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
How does KDM5-C49 compare to the pan-KDM inhibitor JIB-04?
An in-depth analysis of the selective KDM5 inhibitor, KDM5-C49, versus the pan-KDM inhibitor, JIB-04, providing researchers with critical data on their biochemical potency, selectivity, and cellular activity. This guide is intended for researchers, scientists, and drug development professionals in the field of epigenetics and oncology.
Introduction
Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. The KDM5 family of enzymes specifically removes methyl groups from lysine 4 on histone H3 (H3K4), a mark generally associated with active transcription. The development of small molecule inhibitors targeting these enzymes is a promising therapeutic strategy. This guide provides a direct comparison of two key KDM inhibitors: this compound, a potent inhibitor of the KDM5 subfamily, and JIB-04, a widely used pan-KDM inhibitor.
At a Glance: this compound vs. JIB-04
| Feature | This compound | JIB-04 |
| Target Class | KDM5 Subfamily Inhibitor | Pan-KDM Inhibitor |
| Primary Targets | KDM5A, KDM5B, KDM5C | Multiple KDM subfamilies (KDM4, KDM5, KDM6) |
| Mechanism of Action | 2-Oxoglutarate (2-OG) competitive | Mixed-mode inhibition, competitive with iron and histone substrate |
| Cell Permeability | Poor (Prodrug KDM5-C70 is cell-permeable) | Cell-permeable |
Biochemical Potency and Selectivity
The inhibitory activity of this compound and JIB-04 has been evaluated against a panel of KDM enzymes. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency and selectivity.
This compound: A Selective KDM5 Inhibitor
This compound demonstrates potent and selective inhibition of the KDM5 family members.[1] It is an analog of 2,4-pyridinedicarboxylic acid (2,4-PDCA) and exhibits nanomolar potency against KDM5A, KDM5B, and KDM5C in biochemical assays.[1] Structural studies have shown that this compound occupies the 2-oxoglutarate binding site and coordinates the active site metal ion. While highly potent against the KDM5 family, it shows significantly less activity against other KDM subfamilies, such as KDM4 and KDM6, highlighting its selectivity.
JIB-04: A Pan-KDM Inhibitor
In contrast, JIB-04 is characterized as a pan-selective inhibitor of the Jumonji domain-containing histone demethylases.[2][3] It exhibits activity against multiple KDM subfamilies, including KDM4 and KDM5.[2][4] Its mechanism of action is distinct from this compound, as it is not a competitive inhibitor of 2-oxoglutarate but rather shows mixed-mode inhibition with respect to the histone substrate and is competitive with iron.[5][6]
Comparative IC50 Data
The following tables summarize the reported IC50 values for this compound and JIB-04 against various KDM enzymes. It is important to note that direct comparison of absolute values should be made with caution, as the data are compiled from different studies that may have used varying assay conditions.
Table 1: Inhibitory Activity of this compound
| KDM Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 40 | AlphaScreen | --INVALID-LINK-- |
| KDM5B | 160 | AlphaScreen | --INVALID-LINK-- |
| KDM5C | 100 | AlphaScreen | --INVALID-LINK-- |
Table 2: Inhibitory Activity of JIB-04
| KDM Target | IC50 (nM) | Assay Type | Reference |
| JARID1A (KDM5A) | 230 | ELISA | --INVALID-LINK--[2] |
| JMJD2A (KDM4A) | 445 | ELISA | --INVALID-LINK--[2] |
| JMJD2B (KDM4B) | 435 | ELISA | --INVALID-LINK--[2] |
| JMJD2C (KDM4C) | 1100 | ELISA | --INVALID-LINK--[2] |
| JMJD2D (KDM4D) | 290 | ELISA | --INVALID-LINK--[2] |
| JMJD2E (KDM4E) | 340 | ELISA | --INVALID-LINK--[2] |
| JMJD3 (KDM6B) | 855 | ELISA | --INVALID-LINK--[2] |
Visualizing Selectivity
The following diagram illustrates the differential selectivity profiles of this compound and JIB-04.
Cellular Activity and Target Engagement
While biochemical assays are crucial for determining direct enzymatic inhibition, assessing the activity of these compounds in a cellular context is vital for understanding their therapeutic potential.
This compound has poor cell permeability; therefore, its ethyl ester prodrug, KDM5-C70 , is often used for cellular studies. KDM5-C70 is designed to enter cells and is then hydrolyzed to the active inhibitor, this compound.[1] Treatment of cells with KDM5-C70 leads to a global increase in H3K4me3 levels, consistent with the inhibition of KDM5 activity.
JIB-04 is cell-permeable and has been shown to inhibit cancer cell growth, induce apoptosis, and affect DNA repair processes.[7][8] As a pan-KDM inhibitor, its cellular effects are broad, leading to changes in multiple histone methylation marks, including H3K4me3, H3K9me3, and H3K27me3.[9] This broad activity can be advantageous for targeting multiple dysregulated epigenetic pathways but may also lead to more off-target effects compared to a selective inhibitor.
Experimental Protocols
Biochemical Inhibitor Potency Assay (AlphaScreen)
This protocol is a representative method for determining the IC50 values of KDM inhibitors in a biochemical setting.
Protocol Details:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20).
-
Reaction Setup: In a 384-well plate, combine the recombinant KDM enzyme, biotinylated histone peptide substrate (e.g., H3K4me3 peptide), cofactors (Fe(II), 2-oxoglutarate, and L-ascorbate), and varying concentrations of the inhibitor.
-
Enzymatic Reaction: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic demethylation.
-
Detection: Stop the reaction and add a detection mixture containing streptavidin-coated donor beads and acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K4me2).
-
Signal Measurement: Incubate the plate in the dark to allow for bead proximity binding, and then measure the luminescent signal using an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitor's activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol Details:
-
Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or the inhibitor of interest (e.g., KDM5-C70 or JIB-04) for a specific duration to allow for cell entry and target binding.
-
Heat Challenge: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Separation: Cool the samples to room temperature and lyse the cells. Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein (e.g., KDM5B) using a specific antibody-based method, such as Western blotting or an immunoassay like AlphaLISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target engagement.
Conclusion
This compound and JIB-04 represent two distinct classes of KDM inhibitors with different selectivity profiles and mechanisms of action. This compound, and its cell-permeable prodrug KDM5-C70, offer a selective tool for probing the specific functions of the KDM5 subfamily. Its high potency and selectivity make it a valuable asset for studies focused on the roles of KDM5A, KDM5B, and KDM5C in health and disease.
JIB-04, as a pan-KDM inhibitor, provides a means to broadly target Jumonji domain-containing demethylases. This can be particularly useful in contexts where multiple KDM enzymes are dysregulated or for identifying cellular processes that are sensitive to global changes in histone methylation.
The choice between these two inhibitors will depend on the specific research question. For studies requiring precise targeting of the KDM5 family, this compound/C70 is the superior choice. For broader investigations into the effects of inhibiting multiple KDM subfamilies, JIB-04 remains a relevant and widely used tool. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and design rigorous experiments in the dynamic field of epigenetic drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. JIB-04 | Jumonji KDM inhibitor | Probechem Biochemicals [probechem.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of KDM5-C49 for the KDM5 Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KDM5 family of histone demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of chromatin structure and gene expression. Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention. KDM5-C49 is a potent, small-molecule inhibitor of this enzyme family. This guide provides a comparative analysis of this compound's specificity within the KDM5 family, supported by experimental data and detailed protocols for validation assays.
Comparative Inhibitory Activity of Pan-KDM5 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable pan-KDM5 inhibitors against the four members of the KDM5 family. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Reference(s) |
| This compound | 40 | 160 | 100 | N/A | [1] |
| KDOAM-25 | 71 | 19 | 69 | 69 | [2] |
| CPI-455 | 10 | 3 | 30 | N/A | [3][4] |
Experimental Validation Protocols
Accurate validation of inhibitor specificity is paramount. Below are detailed protocols for two key assays used to determine the potency and target engagement of KDM5 inhibitors.
Biochemical Assay: AlphaScreen for KDM5 Demethylase Activity
This in vitro assay quantifies the enzymatic activity of KDM5 proteins and the inhibitory effect of compounds like this compound. The principle relies on the proximity-based transfer of energy from a donor to an acceptor bead, which is mediated by the binding of a specific antibody to the demethylated histone substrate.
Materials:
-
Recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
Antibody specific for the demethylated product (e.g., anti-H3K4me2)
-
Streptavidin-coated donor beads and Protein A-coated acceptor beads (AlphaScreen IgG Detection Kit)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM FeSO4, 500 µM L-ascorbate, 3 µM 2-oxoglutarate)
-
This compound and other test compounds
-
384-well microplates
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
Enzyme Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 5 µL of KDM5 enzyme solution (final concentration in the low nanomolar range) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 5 µL of the biotinylated H3K4me3 peptide substrate solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add 5 µL of the anti-H3K4me2 antibody and incubate for 30 minutes.
-
Add 10 µL of a mixture of streptavidin-donor and protein A-acceptor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate IC50 values by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cancer cell line expressing KDM5 proteins (e.g., MCF-7)
-
This compound or its cell-permeable ester prodrug, KDM5-C70
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against KDM5A, KDM5B, KDM5C, and KDM5D
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with KDM5-C70 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Heat Shock:
-
Harvest cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for a KDM5 family member.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizing Experimental Workflows and Specificity
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating this compound specificity and the logical relationship of its inhibitory action within the KDM5 family.
References
- 1. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
Comparative Analysis of KDM5-C49 and JQKD82 in Multiple Myeloma Cells
A head-to-head comparison of two strategic inhibitors targeting the KDM5 family in multiple myeloma, detailing their efficacy, mechanism of action, and therapeutic potential.
This guide provides a comprehensive comparison of KDM5-C49 and its prodrug derivative, JQKD82, in the context of multiple myeloma (MM) treatment. The analysis is based on preclinical data and is intended for researchers, scientists, and professionals in drug development.
Overview and Mechanism of Action
KDM5A, a histone lysine demethylase, has been identified as a key collaborator with the MYC oncogene in driving the proliferation of multiple myeloma cells.[1][2] Both this compound and JQKD82 are designed to inhibit the enzymatic activity of the KDM5 family.[3]
This compound is the active molecule that directly binds to and inhibits KDM5.[1] However, its utility in cellular and in vivo models is limited by poor cell membrane permeability.[3] To address this limitation, JQKD82 was developed as a cell-permeable prodrug of this compound.[1][3] Once inside the cell, JQKD82 is metabolized into the active this compound.[4]
The inhibition of KDM5A by these compounds leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[5][6] Paradoxically, this increase in H3K4me3 at the transcription start sites of MYC target genes leads to the inhibition of their transcriptional output.[5][6] This disruption of the MYC-driven transcriptional program results in cell cycle arrest and a potent anti-proliferative effect on multiple myeloma cells.[1][7]
Quantitative Comparison of In Vitro Efficacy
The primary advantage of JQKD82 over this compound is its significantly enhanced potency in a cellular context. This is attributed to its superior cell permeability.
| Compound | Target | Cell Line | Assay Type | IC50 | Citation |
| JQKD82 | KDM5 | MM.1S | MTT Assay (5 days) | 0.42 µmol/L | [1] |
| This compound | KDM5 | MM.1S | MTT Assay (5 days) | > 10 µmol/L | [1] |
| KDM5-C70 * | KDM5 | MM.1S | MTT Assay (5 days) | 3.1 µmol/L | [1] |
*KDM5-C70 is another prodrug of this compound, included for additional context. JQKD82 demonstrates superior potency over both the parent compound and an earlier prodrug version.[1]
In Vivo Anti-Myeloma Activity
JQKD82 has demonstrated significant anti-myeloma activity in in vivo models, a critical step in preclinical development that is not feasible with the parent compound this compound due to its poor bioavailability.
| Compound | Animal Model | Dosing | Outcome | Citation |
| JQKD82 | Mouse xenograft model | 50-75 mg/kg, i.p., twice daily for 3 weeks | Significantly reduced tumor burden, increased H3K4me3 levels, and reduced MYC immuno-staining in vivo. | [8][9] |
| This compound | N/A | N/A | Not tested in vivo due to poor cell permeability. | [3] |
Signaling Pathway and Drug Mechanism
The following diagram illustrates the mechanism of action of KDM5 inhibitors in the context of MYC-driven multiple myeloma.
Caption: Mechanism of JQKD82 in MYC-driven multiple myeloma cells.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate and compare this compound and JQKD82.
Cell Viability (MTT) Assay
-
Objective: To determine the dose- and time-dependent effects of KDM5 inhibitors on the growth of multiple myeloma cells.
-
Protocol:
-
Multiple myeloma cell lines (e.g., MM.1S) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, JQKD82, or a vehicle control (e.g., DMSO).
-
Cultures are incubated for a specified period (e.g., 5 days).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of JQKD82 in a living organism.
-
Protocol:
-
Immunodeficient mice are subcutaneously or systemically engrafted with a human multiple myeloma cell line.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives JQKD82 via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 50-75 mg/kg, twice daily).[8][9] The control group receives a vehicle solution.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for H3K4me3 and MYC levels.[8][9]
-
Summary and Conclusion
The comparative analysis clearly demonstrates that while this compound is the active inhibitor of KDM5, its practical application is limited to biochemical assays due to poor cellular permeability. JQKD82, as a prodrug, successfully overcomes this limitation, delivering the active compound into cells and exhibiting potent anti-myeloma effects both in vitro and in vivo.
-
JQKD82 is significantly more potent than this compound in inhibiting the growth of multiple myeloma cells. [1]
-
JQKD82 demonstrates efficacy in in vivo models, a critical step for therapeutic development. [8][9]
-
Both compounds function by inhibiting KDM5, leading to the suppression of the MYC transcriptional program. [1][5][6]
JQKD82 stands out as a promising preclinical candidate for targeting KDM5 in multiple myeloma and serves as a valuable tool for further investigation into KDM5's role in cancer biology.[1][5][6]
The following diagram illustrates the workflow from compound design to preclinical validation.
Caption: Development and evaluation workflow from this compound to JQKD82.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Comparison Guide: Measuring Global H3K4me3 Changes to Validate KDM5-C70 Activity
This guide provides a comparative overview of methodologies for measuring global changes in Histone H3 Lysine 4 trimethylation (H3K4me3) to validate the cellular activity of KDM5-C70, a potent, cell-permeable pan-inhibitor of the KDM5/JARID1 family of histone demethylases.
The KDM5 family of enzymes (KDM5A-D) are Fe(II) and α-ketoglutarate-dependent demethylases that primarily remove di- and tri-methyl groups from H3K4.[1][2] H3K4me3 is a critical epigenetic mark predominantly found at the transcription start sites of active genes.[3] The dysregulation of KDM5 enzymes is implicated in various cancers, making them a key therapeutic target.[1] KDM5-C70 is a pro-drug of the active inhibitor KDM5-C49, designed for enhanced cellular permeability.[4][5] Its primary mechanism of action within the cell is the inhibition of KDM5 demethylase activity, leading to a global increase in H3K4me3 levels.[6][7] Validating this increase is a crucial step in confirming the inhibitor's efficacy in a cellular context.
Mechanism of KDM5-C70 Action
KDM5-C70 is an ethyl ester derivative of this compound. This modification masks the polar carboxylate group of the parent compound, allowing it to readily cross cell membranes.[4] Once inside the cell, endogenous esterases hydrolyze KDM5-C70, releasing the active inhibitor this compound. This compound then binds to the catalytic site of KDM5 enzymes, preventing the demethylation of H3K4me3 and leading to its accumulation.
Caption: Mechanism of KDM5-C70 cellular activity.
Comparative Analysis of Measurement Techniques
Several methods can be employed to measure global H3K4me3 levels, each with distinct advantages and limitations. The choice of method depends on the required throughput, sensitivity, and the specific experimental question.
| Method | Principle | Output | Pros | Cons |
| Western Blot | Size-based protein separation and antibody-based detection of total or histone-extracted proteins. | Semi-quantitative (band intensity) | - Widely accessible- Relatively inexpensive- Can probe for multiple modifications | - Low throughput- Semi-quantitative- Requires specific antibodies |
| ELISA-based Assays | Histones are captured and detected in a microplate format using specific antibodies.[8] | Quantitative (Fluorometric/Colorimetric) | - High throughput- Quantitative- Commercial kits available[8] | - May have antibody cross-reactivity- Measures bulk population average |
| Flow Cytometry | Intracellular staining with a specific antibody followed by analysis of fluorescence on a single-cell level. | Quantitative (fluorescence intensity per cell) | - Single-cell resolution- High throughput- Can correlate with other markers | - Requires cell permeabilization- Antibody performance is critical |
| Mass Spectrometry | "Bottom-up" or "top-down" analysis of histone proteins to identify and quantify post-translational modifications.[9] | Highly Quantitative (absolute or relative abundance) | - Highly accurate and sensitive- Can analyze many modifications simultaneously- No reliance on antibodies | - Requires specialized equipment and expertise- Complex data analysis |
| ChIP-seq / CUT&RUN | Immunoprecipitation of chromatin followed by high-throughput sequencing to map modification locations genome-wide.[7][10] | Genome-wide localization and relative enrichment | - Provides locus-specific information- Can infer global changes- High resolution | - Technically demanding- Expensive- Primarily for localization, not global quantification |
Comparison with Alternative KDM5 Inhibitors
KDM5-C70 is a pan-KDM5 inhibitor. Its performance can be benchmarked against other compounds targeting the KDM5 family.
| Inhibitor | Target(s) | Reported IC50 | Key Characteristics & Effects on H3K4me3 | References |
| KDM5-C70 (this compound) | Pan-KDM5 | KDM5A/B/C: ~20-50 nM | Prodrug with good cell permeability; reliably increases global H3K4me3 levels in various cell lines.[5] | [4][5][6] |
| CPI-455 | Pan-KDM5 | KDM5A: 23.8 nM | Pan-KDM5 inhibitor shown to raise global H3K4me3 levels.[11][12] Some studies suggest its effects may not fully replicate genetic KDM5 knockout, indicating non-catalytic roles for KDM5.[13] | [11][12][13] |
| KDOAM-25 | Pan-KDM5 | <100 nM for KDM5A-D | Potent and highly selective pan-KDM5 inhibitor; reported to block H3K4me3 demethylation at transcription start sites.[3] | [3] |
| JIB-04 | Pan-JmjC | KDM5B: ~310 nM | A broad-spectrum inhibitor of JmjC domain-containing demethylases, not specific for the KDM5 family.[12] | [12] |
Experimental Protocols
General Workflow for Validating KDM5-C70 Activity
The following workflow outlines the key steps for assessing the impact of KDM5-C70 on global H3K4me3 levels.
Caption: General experimental workflow.
Protocol: Measuring Global H3K4me3 by Western Blot
This protocol provides a standard method for the semi-quantitative assessment of global H3K4me3 levels following KDM5-C70 treatment.
-
Cell Treatment:
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer (e.g., containing Triton X-100) on ice to isolate nuclei.
-
Pellet nuclei and resuspend in 0.2 N HCl.
-
Incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the extract with NaOH and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me3.
-
In parallel, probe a separate blot or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the image using a digital imager.
-
Perform densitometry analysis to quantify the band intensity for H3K4me3 and total H3.
-
Normalize the H3K4me3 signal to the total H3 signal for each sample.
-
Compare the normalized values between KDM5-C70-treated samples and DMSO controls to determine the relative change in global H3K4me3 levels. Consistent with published data, treatment with KDM5-C70 should result in a significant increase in the H3K4me3 signal.[5]
-
References
- 1. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EpiQuik Global Tri-Methyl Histone H3K4 Quantification Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. The catalytic domains of all human KDM5 JmjC demethylases catalyse N‐methyl arginine demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global analysis of H3K4me3 and H3K27me3 profiles in glioblastoma stem cells and identification of SLC17A7 as a bivalent tumor suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements | bioRxiv [biorxiv.org]
A Comparative Guide to KDM5 Demethylase Inhibitors: Alternatives to KDM5-C49
The KDM5 family of histone demethylases, which remove methyl groups from histone H3 at lysine 4 (H3K4), are critical regulators of gene expression and have emerged as significant targets in cancer therapy.[1][2] Overexpression of KDM5 enzymes is linked to tumorigenesis, metastasis, and the development of drug resistance in various cancers, including breast, prostate, and lung cancer.[2][3] KDM5-C49 is a potent and selective inhibitor of the KDM5 family.[4][5] This guide provides a comparative analysis of alternative small molecule inhibitors to this compound, presenting their performance data, underlying experimental methodologies, and their impact on relevant signaling pathways. This information is intended for researchers, scientists, and drug development professionals working on epigenetic therapies.
Performance Comparison of KDM5 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various compounds against KDM5 family members and other histone demethylases, providing a direct comparison of their potency and selectivity.
| Compound | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound | 40 | 160 | 100 | <100 | Potent and selective for KDM5 family. | [4][6] |
| KDM5-C70 | - | - | - | - | Cell-permeable ethyl ester of this compound. Reduced in vitro activity compared to this compound. | [4][7] |
| KDOAM-25 | <100 | <100 | <100 | <100 | High selectivity against other 2-OG oxygenase sub-families. | [8][9] |
| CPI-455 | 10[6][10] | - | - | - | Pan-KDM5 inhibitor. Over 200-fold selectivity for KDM5 relative to KDM2, 3, 4, 6, and 7. | [10][11][12] |
| YUKA1 | 2660 | >50000 | <50000 | - | Specific for KDM5A over KDM5B, KDM6A, and KDM6B. | [13] |
| RS5033 | - | - | - | - | Specific inhibitor of KDM5 enzymes. | [8] |
| Compound 1 | 23.8 | - | - | - | Higher potency against KDM5A and greater selectivity over KDM4A and other KDM5 members compared to CPI-455. | [11][14][15] |
| Compound 20 | 10 | - | - | - | Highly selective for KDM5 enzymes versus other histone lysine demethylases. | [16] |
| GSK467 | - | 10 (Ki) | - | - | Selective for KDM5B. | [10] |
| PBIT | 6000 | 3000 | 4900 | - | Inhibits JARID1A, 1B, and 1C. | [6] |
| JIB-04 | 230 | - | - | - | Pan-selective Jumonji histone demethylase inhibitor. | [6] |
| GSK-J1 | - | 950 | 1760 | - | Potent inhibitor of KDM6A/B, with weaker activity against KDM5B/C. | [10][17] |
Key Experimental Protocols
The characterization of KDM5 inhibitors involves a variety of biochemical and cellular assays to determine their potency, selectivity, and biological effects.
Biochemical Assays for IC50 Determination
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the inhibition of the demethylation reaction. A biotinylated H3K4me3 peptide substrate is incubated with the KDM5 enzyme in the presence of the inhibitor. The product (H3K4me1/2) is detected by a specific antibody linked to acceptor beads, while the biotinylated peptide binds to streptavidin-coated donor beads. In the absence of inhibition, the proximity of the beads results in a luminescent signal upon laser excitation.
-
Protocol Outline:
-
A demethylation reaction is set up containing the KDM5 enzyme, a biotinylated H3K4me3 peptide substrate, and varying concentrations of the inhibitor.
-
The reaction is incubated to allow for enzymatic activity.
-
A detection mixture containing a product-specific antibody and AlphaScreen acceptor and donor beads is added.
-
After incubation, the plate is read on an AlphaLISA-compatible reader to measure the luminescent signal.
-
IC50 values are calculated by plotting the signal against the inhibitor concentration.[13]
-
2. MALDI-TOF Mass Spectrometry Assay
-
Principle: This method directly measures the conversion of the methylated substrate to its demethylated product by detecting the mass change.
-
Protocol Outline:
-
The demethylation reaction is performed with the KDM5 enzyme, H3K4me3 peptide substrate, and inhibitor.
-
The reaction is stopped, and the sample is prepared for MALDI-TOF analysis.
-
The mass spectrometer detects the amounts of both the substrate and the product peptides.
-
The percentage of inhibition is calculated based on the relative abundance of the product in the presence of the inhibitor compared to a control without the inhibitor.
-
IC50 values are determined from dose-response curves.[18]
-
Cellular Assays
1. Western Blot for Global Histone Methylation
-
Principle: This technique is used to assess the in-cell activity of KDM5 inhibitors by measuring the global levels of H3K4me3.
-
Protocol Outline:
-
Cancer cell lines are treated with the KDM5 inhibitor at various concentrations for a specific duration (e.g., 24-48 hours).
-
Histones are extracted from the cell nuclei.
-
The extracted histones are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for H3K4me3, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative change in H3K4me3 levels.[8]
-
2. Immunofluorescence Assay
-
Principle: This imaging-based method visualizes the changes in H3K4me3 levels within individual cells upon inhibitor treatment.
-
Protocol Outline:
-
Cells are grown on coverslips and treated with the inhibitor.
-
The cells are fixed, permeabilized, and then incubated with a primary antibody against H3K4me3.
-
A fluorescently labeled secondary antibody is used for detection.
-
The cell nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope, and the fluorescence intensity of H3K4me3 staining is quantified.[19][20]
-
3. Cell Proliferation/Viability Assays (e.g., MTT, Clonogenic Assay)
-
Principle: These assays measure the effect of KDM5 inhibitors on cancer cell growth and survival.
-
Protocol Outline (MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to the wells.
-
Viable cells with active mitochondria reduce the MTT to formazan, which is then solubilized.
-
The absorbance is measured at a specific wavelength, which correlates with the number of viable cells.[14]
-
-
Protocol Outline (Clonogenic Assay):
-
A low density of cells is plated and treated with the inhibitor.
-
The cells are allowed to grow for a period of time (e.g., 1-2 weeks) until they form colonies.
-
The colonies are fixed, stained, and counted to assess the long-term effect of the inhibitor on cell survival and proliferation.[19]
-
KDM5 Signaling Pathways and Experimental Workflows
KDM5 demethylases are implicated in several cancer-related signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of KDM5 inhibitors.
Caption: Key signaling pathways modulated by KDM5 demethylases in cancer.
Caption: A typical workflow for the evaluation of KDM5 inhibitors.
Conclusion
The landscape of KDM5 inhibitors is rapidly expanding, offering a range of alternatives to this compound with diverse potency and selectivity profiles. Compounds such as KDOAM-25 and CPI-455 have demonstrated broad activity against the KDM5 family, while others like YUKA1 and Compound 1 show promise as more selective agents, particularly against KDM5A. The continued development and characterization of these inhibitors, guided by the robust biochemical and cellular assays outlined in this guide, are essential for advancing our understanding of KDM5 biology and for the development of novel epigenetic therapies for cancer. The intricate involvement of KDM5 in key oncogenic signaling pathways further underscores the therapeutic potential of targeting these enzymes.
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of potent, selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
KDM5-C49: A Comparative Guide to its Histone Demethylase Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the histone demethylase inhibitor KDM5-C49 against other histone demethylase families. The following sections detail its inhibitory potency, the experimental protocols for its assessment, and visualizations of its mechanism of action and screening workflow.
This compound is a potent inhibitor of the KDM5 family of histone lysine demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that remove methyl groups from lysine 4 of histone H3 (H3K4).[1][2][3] As an analogue of 2,4-pyridinedicarboxylic acid (2,4-PDCA), it exhibits competitive inhibition with respect to the 2-OG cofactor.[4] While demonstrating high potency for the KDM5 family, its selectivity profile against other histone demethylase families is a critical aspect for its application as a chemical probe and for therapeutic development.
Data Presentation: Cross-Reactivity Profile of this compound
The inhibitory activity of this compound has been assessed against a panel of human histone demethylases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against members of the KDM5 family and provides a qualitative overview of its selectivity against other JmjC histone demethylase families.
| Target | IC50 (nM) | Selectivity Fold (vs. KDM5B) |
| KDM5 Family | ||
| KDM5A | 40 | 4 |
| KDM5B | 160 | 1 |
| KDM5C | 100 | 1.6 |
| KDM4 Family | ||
| KDM4A | ~1600 | ~0.1 |
| KDM4C | Not specified | ~0.125 - 0.14 |
| KDM6 Family | ||
| KDM6A | >50,000 | <0.0032 |
| KDM6B | >50,000 | <0.0032 |
Note: The IC50 values for the KDM5 family are from a specific study and may vary depending on the assay conditions. The selectivity for KDM4 and KDM6 families is reported as approximate fold-selectivity based on available literature, which indicates significantly weaker inhibition.[1][4]
Experimental Protocols
The determination of the inhibitory potency of this compound against histone demethylases is typically performed using in vitro biochemical assays. A common and robust method is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.
Principle of the AlphaLISA® Assay:
This assay measures the demethylation of a biotinylated histone peptide substrate by the respective KDM enzyme. The product, a demethylated peptide, is specifically recognized by an antibody conjugated to an AlphaLISA® acceptor bead. The biotinylated peptide is captured by streptavidin-coated donor beads. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead at 615 nm. The intensity of this signal is directly proportional to the amount of demethylated product and thus, the enzyme activity.
Detailed Protocol for KDM5B Inhibition Assay:
-
Reagents and Materials:
-
Recombinant human KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
This compound inhibitor
-
AlphaLISA® anti-demethylated H3K4 antibody acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2) and 2-oxoglutarate (α-KG)
-
384-well white opaque microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle control (DMSO) to the wells of the microplate.
-
Add 2.5 µL of a 4x solution of KDM5B enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the demethylation reaction by adding 5 µL of a 2x solution of the biotinylated H3K4me3 peptide substrate and cofactors (Fe(II) and α-KG).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of the AlphaLISA® acceptor bead solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the streptavidin-coated donor beads.
-
Incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission of 615 nm.
-
-
Data Analysis:
-
The raw data (luminescent signal) is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Experimental workflow for assessing histone demethylase inhibitor specificity.
Caption: KDM5-mediated demethylation and its inhibition by this compound.
References
Safety Operating Guide
Proper Disposal of KDM5-C49: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for KDM5-C49, a potent and selective KDM5 demethylase inhibitor used in cancer research. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on general best practices for chemical waste management and the known hazards of its structural components, which include a piperidine and a pyridine moiety, as well as a carboxylic acid group.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Assume the compound may possess toxicological properties that are not yet fully characterized.
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a chemically compatible and sealable container for collecting the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
-
-
Waste Types:
-
Solid Waste: Collect unused or expired this compound powder in the designated, labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container.
-
Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be collected in a designated solid waste container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal service with all available information about the waste, including its name and that it is a heterocyclic compound used in research.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.
-
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Synonyms | KDOAM-20 |
| Molecular Formula | C₁₅H₂₄N₄O₃ |
| Molecular Weight | 308.38 g/mol |
| CAS Number | 1596348-16-1 |
Experimental Protocols Cited
The disposal procedures outlined above are based on established protocols for handling research chemicals of unknown or potentially hazardous nature and are consistent with general laboratory hazardous waste disposal guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure a safe working environment and maintain compliance with regulations for the disposal of hazardous chemical waste.
Personal protective equipment for handling KDM5-C49
IMMEDIATE ACTION REQUIRED: Essential Safety and Handling Protocols for K-C49
For all researchers, scientists, and drug development professionals handling KDM5-C49, this guide provides critical, immediate safety, and logistical information. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal. This document should be considered a primary resource for operational guidance.
Compound Information and Hazard Assessment
This compound is a potent and selective inhibitor of KDM5 demethylases, intended for research use only.[1][2] As with any novel chemical compound, it should be handled with the utmost care, assuming it is hazardous until comprehensive toxicological data is available.
Key Compound Data:
| Property | Value |
| CAS Number | 1596348-16-1[3][4] |
| Molecular Formula | C15H24N4O3[4] |
| Molecular Weight | 308.38 g/mol [4] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
Required PPE:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the solid powder to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures meticulously to ensure safe handling from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Record the date of receipt and assigned lot number in your chemical inventory.
-
Store: Immediately transfer the compound to a designated, clearly labeled, and secure storage location at -20°C.[5]
Preparation of Stock and Working Solutions
All preparation steps must be conducted in a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment (fume hood, calibrated balance, appropriate glassware, solvent, and PPE) before handling the compound.
-
Weighing the Compound:
-
Don appropriate PPE, including respiratory protection.
-
Carefully weigh the desired amount of this compound powder.
-
Clean the balance and surrounding area immediately after weighing to remove any residual powder.
-
-
Dissolving the Compound:
-
In the fume hood, add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration.
-
Cap the vial and vortex until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste | Labeled hazardous waste container (solid). | Dispose of all contaminated items such as gloves, pipette tips, and weigh boats in this container. |
| Contaminated Liquid Waste | Labeled hazardous waste container (liquid). | Dispose of all unused stock solutions, working solutions, and contaminated media in this container. |
| Empty Compound Vials | Hazardous waste container (solid). | The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste. After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines.[6] |
Emergency Procedures
Emergency Contact: In case of an emergency, contact your institution's Environmental Health and Safety (EHS) office immediately.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. |
| Spill | Alert others in the area. Evacuate if necessary. Contain the spill with absorbent material. Follow your institution's spill cleanup procedures. |
Visual Guides
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Required PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
